1-Boc-3-isobutylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJZDBPJNYEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542839 | |
| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-93-6 | |
| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-3-isobutylpiperazine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-isobutylpiperazine-1-carboxylate, commonly known as 1-Boc-3-isobutylpiperazine. As a key chiral building block, this N-Boc protected piperazine derivative is of significant interest to researchers and professionals in medicinal chemistry and drug development. This document delineates its core chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its strategic application in the synthesis of complex pharmaceutical agents. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for laboratory application.
Introduction and Strategic Importance
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position offers a robust strategy for selective functionalization at the N4 position, preventing the common issue of disubstitution.
This compound provides chemists with a versatile, chiral intermediate. The isobutyl group at the C3 position introduces a specific lipophilic vector and a stereocenter, which can be crucial for achieving desired potency and selectivity in drug-target interactions. Understanding the chemical behavior and handling of this reagent is fundamental to its effective use in multi-step synthetic campaigns targeting novel therapeutics.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible chemical synthesis. This section details the known physical properties and the expected spectroscopic signature of this compound.
Chemical Properties
The following table summarizes the key chemical identifiers and physical properties for this compound (racemic form, free base). It is important to note that while some properties like molecular weight are exact, others like boiling point may be predictions or data from closely related analogs, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate | - |
| Synonyms | This compound, N-Boc-2-isobutylpiperazine | - |
| CAS Number | 400734-31-0 (Racemic); 1217469-14-1 ((R)-HCl Salt) | [1] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | - |
| Molecular Weight | 242.36 g/mol | - |
| Appearance | Expected to be a colorless oil or low-melting solid | Inferred |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined; (N-Boc-piperazine: 43-47 °C) | [2] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | Inferred |
| pKa | Not determined | - |
Expected Spectroscopic Signature
While a definitive public spectrum for this exact compound is not available, its spectroscopic profile can be reliably predicted based on extensive data from analogous structures, such as other C3-alkylated Boc-piperazines. The following data represents expected values for characterization in a deuterated chloroform (CDCl₃) solvent.
¹H Nuclear Magnetic Resonance (¹H NMR)
-
δ 3.8 - 4.0 ppm (m, 2H): Protons on the Boc-protected side of the piperazine ring (N-CH₂).
-
δ 2.6 - 3.0 ppm (m, 3H): Protons on the piperazine ring adjacent to the NH and the chiral center.
-
δ 2.2 - 2.5 ppm (m, 2H): Protons on the piperazine ring adjacent to the NH.
-
δ 1.7 - 1.9 ppm (m, 1H): Methine proton of the isobutyl group (-CH(CH₃)₂).
-
δ 1.6 ppm (br s, 1H): Secondary amine proton (N-H).
-
δ 1.46 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃).
-
δ 1.2 - 1.4 ppm (m, 2H): Methylene protons of the isobutyl group (-CH₂-CH).
-
δ 0.90 ppm (d, 6H): The six equivalent protons of the two methyl groups of the isobutyl moiety (-CH(CH₃)₂).
¹³C Nuclear Magnetic Resonance (¹³C NMR)
-
δ 154.8 ppm: Carbonyl carbon of the Boc group (C=O).
-
δ 79.5 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).
-
δ 55-58 ppm: Chiral methine carbon of the piperazine ring (C3).
-
δ 45-50 ppm: Methylene carbons of the piperazine ring.
-
δ 42.5 ppm: Methylene carbon of the isobutyl group (-CH₂-CH).
-
δ 28.4 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ 25.0 ppm: Methine carbon of the isobutyl group (-CH(CH₃)₂).
-
δ 22.5 ppm: Methyl carbons of the isobutyl group (-CH(CH₃)₂).
Infrared (IR) Spectroscopy
-
~3340 cm⁻¹ (br): N-H stretching of the secondary amine.
-
2960-2870 cm⁻¹ (s): C-H stretching from the alkyl and Boc groups.
-
~1690 cm⁻¹ (s): C=O stretching of the carbamate (Boc group).
-
~1420 cm⁻¹ (m): C-N stretching.
-
~1170 cm⁻¹ (s): C-O stretching of the Boc group.
Synthesis and Purification
The most direct and reliable method for preparing this compound is through the selective N-protection of 2-isobutylpiperazine. The causality behind this choice is clear: starting with the pre-formed, substituted piperazine ring avoids complex cyclization strategies and potential side reactions.
Experimental Protocol: Boc Protection of 2-Isobutylpiperazine
This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is confirmed by NMR spectroscopy.
Materials:
-
2-Isobutylpiperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 2-isobutylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents a rapid exotherm and minimizes the formation of the di-Boc protected byproduct.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The starting material should be consumed, and a new, less polar spot (the product) should appear.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Trustworthiness: This washing sequence removes unreacted acid impurities and the amine salt, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the pure this compound.
Synthesis Workflow Diagram
Caption: Boc protection of 2-isobutylpiperazine.
Applications in Drug Development
This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its bifunctional nature: the Boc-protected nitrogen is inert, while the secondary amine is a nucleophile ready for elaboration. This allows for its incorporation into larger molecules through reactions like reductive amination, amide coupling, or nucleophilic aromatic substitution (SₙAr).
A prime example of this synthetic strategy is in the development of antipsychotic agents like Cariprazine. While Cariprazine itself does not contain the isobutyl moiety, its synthesis involves the key step of alkylating a substituted piperazine, a reaction for which this compound is perfectly suited.[3] This highlights the fundamental role of such building blocks in constructing complex molecular architectures.
General Synthetic Logic:
-
Starting Material: this compound provides a protected, chiral core.
-
Key Reaction: The free N-H group is reacted with an electrophile (e.g., an aryl halide, an aldehyde for reductive amination, or an activated carboxylic acid).
-
Intermediate: This reaction forms a more complex, still-protected intermediate.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane).
-
Final Elaboration (Optional): The newly deprotected nitrogen can be further functionalized if required.
Logical Relationship Diagram
Caption: Synthetic utility of this compound.
Safety and Handling
As a substituted piperazine derivative, this compound should be handled with appropriate care in a laboratory setting. Safety data for the parent compound, N-Boc-piperazine, indicates that it is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[2][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid all personal contact.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid:
References
- 1. (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride | C13H27ClN2O2 | CID 45072246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: (R)-1-Boc-3-isobutylpiperazine
CAS Number: 928025-61-0
This technical guide provides a comprehensive overview of (R)-1-Boc-3-isobutylpiperazine, a key building block for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
(R)-1-Boc-3-isobutylpiperazine, also known as (R)-tert-butyl 3-isobutylpiperazine-1-carboxylate, is a chiral piperazine derivative. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 928025-61-0 |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| Appearance | Not specified in available data |
| Purity | ≥95% - 99% (as commercially available)[1] |
Synthesis
One common strategy for preparing monosubstituted piperazines involves the use of a protecting group, such as the Boc group, on one nitrogen atom. This allows for the selective introduction of substituents onto the other nitrogen. The synthesis of C-alkylated piperazines can be achieved through methods like C-H functionalization, although these can be challenging.
A general workflow for the synthesis of a protected, substituted piperazine is outlined below.
Caption: General synthetic workflow for (R)-1-Boc-3-isobutylpiperazine.
Experimental Protocols
Detailed, reproducible experimental protocols are essential for the successful application of chemical intermediates in a research setting. While a specific protocol for (R)-1-Boc-3-isobutylpiperazine is not available, a general procedure for the Boc protection of a piperazine derivative is provided below as an illustrative example.
Protocol: General Boc Protection of a Piperazine
-
Materials:
-
Piperazine derivative
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
-
Procedure:
-
Dissolve the piperazine derivative in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add a solution of (Boc)₂O in the same solvent at room temperature or 0 °C.
-
Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-Boc-protected piperazine.
-
Applications in Drug Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs targeting various diseases. The incorporation of a Boc-protected piperazine derivative like (R)-1-Boc-3-isobutylpiperazine provides a versatile handle for synthetic chemists to build complex molecules with desired pharmacological properties.
The isobutyl group can contribute to the lipophilicity of the final compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The chiral center at the 3-position is crucial, as often only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or cause side effects.
The general workflow for utilizing a building block like (R)-1-Boc-3-isobutylpiperazine in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing (R)-1-Boc-3-isobutylpiperazine.
Analytical Data
Quantitative analytical data is critical for confirming the identity and purity of a chemical compound. While specific spectra for (R)-1-Boc-3-isobutylpiperazine are not publicly available, the expected data from key analytical techniques are summarized below.
Table 2: Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the isobutyl group (methyl and methine protons), the piperazine ring protons, and the tert-butyl protons of the Boc group. |
| ¹³C NMR | Resonances for the carbons of the isobutyl group, the piperazine ring, the carbonyl, and the quaternary and methyl carbons of the Boc group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.36 g/mol ) and characteristic fragmentation patterns. |
| HPLC | A single major peak indicating the purity of the compound. |
Researchers should perform these analytical techniques to verify the identity and purity of (R)-1-Boc-3-isobutylpiperazine before its use in subsequent reactions.
References
(S)-1-Boc-3-isobutylpiperazine: A Comprehensive Technical Guide for Drug Development Professionals
(S)-1-Boc-3-isobutylpiperazine is a chiral synthetic building block that holds significant value in medicinal chemistry and drug discovery. As a derivative of piperazine, a "privileged scaffold" in pharmacology, this compound provides a versatile platform for developing novel therapeutic agents. Its unique structure, featuring a stereochemically defined center, an isobutyl group, and a Boc-protecting group, allows for precise molecular modifications essential for optimizing drug candidates' efficacy, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth overview of (S)-1-Boc-3-isobutylpiperazine, including its physicochemical properties, a detailed synthesis protocol, and its applications in the synthesis of bioactive molecules.
Physicochemical Properties
The fundamental properties of (S)-1-Boc-3-isobutylpiperazine are summarized below. These data are critical for its handling, reaction setup, and characterization.
| Property | Value |
| CAS Number | 928025-62-1[1] |
| Molecular Formula | C13H26N2O2[1][2] |
| Molecular Weight | 242.36 g/mol [1] |
| Appearance | Typically a white to off-white solid or oil |
| Purity | ≥97% (commonly available) |
| Storage Temperature | 0-8 °C, protect from light |
Chemical Structure
The structure of (S)-1-Boc-3-isobutylpiperazine is characterized by a piperazine ring N1-protected with a tert-butoxycarbonyl (Boc) group and an isobutyl substituent at the chiral (S)-configured carbon C3.
Figure 1: 2D structure of (S)-1-Boc-3-isobutylpiperazine.
Experimental Protocols
Synthesis of (S)-1-Boc-3-isobutylpiperazine
The following protocol describes a general and robust method for the synthesis of (S)-1-Boc-3-isobutylpiperazine via selective N-protection of the corresponding piperazine precursor. This method is adapted from established procedures for analogous compounds.[3]
Workflow:
Figure 2: Synthetic workflow for (S)-1-Boc-3-isobutylpiperazine.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-isobutylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Boc Protection: To the cooled solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 to 16 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).
-
Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Product: If necessary, purify the crude product by column chromatography on silica gel to obtain pure (S)-1-Boc-3-isobutylpiperazine. The final product should be characterized by NMR and MS to confirm its structure and purity.
Applications in Drug Discovery and Development
(S)-1-Boc-3-isobutylpiperazine is a valuable intermediate in the synthesis of complex, biologically active molecules.[] The piperazine core is a common feature in drugs targeting the central nervous system (CNS), while the chiral isobutyl group can provide specific interactions with biological targets, enhancing potency and selectivity.
-
Versatile Synthetic Intermediate: The Boc protecting group allows for selective functionalization of the unprotected secondary amine at the N4 position.[5] This amine can be reacted with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) or used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse functionalities.[6]
-
Chiral Building Block: The defined (S)-stereochemistry is crucial for developing enantiomerically pure drugs. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive or cause unwanted side effects.[7] Using a chiral starting material like this ensures the stereochemical integrity of the final compound.
-
Scaffold for Privileged Structures: The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its ability to interact with a variety of biological targets.[5][7] Derivatives are explored in areas such as oncology, neuroscience, and infectious diseases.
Conclusion
(S)-1-Boc-3-isobutylpiperazine serves as a critical and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its well-defined structure and stereochemistry, combined with the synthetic flexibility offered by the Boc-protected piperazine scaffold, make it an indispensable tool for researchers and scientists in the field of drug development. The reliable synthetic protocols and clear physicochemical properties outlined in this guide provide a solid foundation for its effective application in creating next-generation therapeutics.
References
- 1. (S)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-62-1 [chemicalbook.com]
- 2. (S)-1-Boc-3-isobutyl-piperazine CAS#: [amp.chemicalbook.com]
- 3. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
(R)-1-Boc-3-isobutylpiperazine: A Technical Guide for Drug Discovery Professionals
Introduction: (R)-1-Boc-3-isobutylpiperazine is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in numerous approved therapeutics, this compound offers a versatile platform for the synthesis of novel drug candidates. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the 4-position of the piperazine ring, while the isobutyl group at the 3-position provides a key structural element for modulating pharmacological activity. This technical guide provides an in-depth overview of the molecular properties, a representative synthesis protocol, and the potential applications of (R)-1-Boc-3-isobutylpiperazine for researchers, scientists, and drug development professionals.
Core Molecular Data
A summary of the key quantitative data for (R)-1-Boc-3-isobutylpiperazine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C13H26N2O2 | [1] |
| Molecular Weight | 242.35774 g/mol | [1] |
| CAS Number | 928025-61-0 | [2] |
Synthesis and Experimental Protocols
Step 1: Boc Protection of (R)-2-isobutylpiperazine
This initial step involves the selective protection of one of the nitrogen atoms of the piperazine ring with a Boc group.
-
Materials: (R)-2-isobutylpiperazine, di-tert-butyl dicarbonate (Boc)2O, sodium hydroxide, water, and an appropriate organic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve (R)-2-isobutylpiperazine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 10-13 hours.
-
After the reaction is complete, extract the product with an organic solvent.
-
Combine the organic phases and wash with 1M hydrochloric acid.
-
Dry the organic phase with anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization to yield (R)-1-Boc-3-isobutylpiperazine.
-
Step 2: Deprotection (Optional)
The Boc group can be removed under acidic conditions to liberate the secondary amine for further functionalization.
-
Materials: (R)-1-Boc-3-isobutylpiperazine, 6N hydrochloric acid, ether, and potassium hydroxide.
-
Procedure:
-
Dissolve the Boc-protected intermediate in 6N HCl.
-
Wash the solution with ether.
-
Basify the aqueous phase with solid potassium hydroxide to a pH of 11.
-
Extract the deprotected product with an appropriate organic solvent.
-
Dry the combined organic phases over sodium sulfate and concentrate to yield the final product.
-
Applications in Drug Discovery
Boc-protected piperazines are crucial intermediates in the synthesis of a wide range of biologically active compounds[4]. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS) and in anti-infective agents[5]. The versatility of the piperazine scaffold allows for the development of molecules with diverse pharmacological activities[6].
The "(R)-1-Boc-3-isobutylpiperazine" intermediate can be utilized in various synthetic strategies, including:
-
Buchwald-Hartwig Amination: The free amine, after deprotection, can react with various aryl halides to form corresponding amine derivatives[7][8].
-
Amide Coupling: The secondary amine can be acylated to introduce a wide range of functional groups.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones to introduce further substituents.
These synthetic routes enable the generation of libraries of compounds for screening against various biological targets. The chirality at the 3-position is particularly important, as often only one enantiomer of a drug molecule exhibits the desired therapeutic effect[9].
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of (R)-1-Boc-3-isobutylpiperazine in a drug discovery context.
This technical guide provides a foundational understanding of (R)-1-Boc-3-isobutylpiperazine for its application in research and development. Its versatile chemical nature and the established importance of the piperazine scaffold underscore its potential as a valuable building block in the creation of next-generation therapeutics.
References
- 1. (R)-1-Boc-3-isobutyl-piperazine CAS#: [amp.chemicalbook.com]
- 2. (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 [chemicalbook.com]
- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. petalheadexim.com [petalheadexim.com]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling and Application of 1-Boc-3-Isobutylpiperazine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Boc-3-isobutylpiperazine, a key building block in contemporary drug discovery and development. As researchers and scientists, our ability to innovate is predicated on a foundation of unwavering commitment to safety. This document is structured to provide not just a set of rules, but a framework for thinking critically about the safe handling of this and similar chemical entities. The information herein is synthesized from established safety data for structurally related compounds and general best practices in chemical laboratory safety.
Chemical Identity and Hazard Profile
General Hazard Classification:
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications[1]:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
Table 1: Physicochemical and Toxicological Data (Based on Structurally Similar Compounds)
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |
| Molecular Weight | 242.36 g/mol | Calculated |
| Appearance | Likely a white to off-white solid or crystalline powder. | Based on analogs like 1-Boc-piperazine.[2] |
| Melting Point | Not established. Analog (1-Boc-piperazine): 43-47 °C.[2] | A specific melting point should be determined upon receipt. |
| Boiling Point | Not established. | High boiling point expected. |
| Solubility | Likely soluble in organic solvents. | Common for Boc-protected amines. |
| GHS Hazard Codes | H315, H319, H335 | Based on data for (S)-1-N-BOC-2-isobutylpiperazine.[1] |
| Signal Word | Warning | [1] |
The Cornerstone of Safety: Proactive Handling and Storage Protocols
A proactive approach to chemical safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of this compound.
Engineering Controls and Ventilation
All manipulations of this compound, especially the handling of the solid material, must be conducted in a properly functioning chemical fume hood.[3] This is the primary engineering control to prevent inhalation of any dust or aerosols. The fume hood sash should be kept at the lowest practical height to maximize capture efficiency.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Store in the original, tightly sealed container.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[2] Accidental mixing can lead to vigorous and potentially hazardous reactions.
-
Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, as some related compounds are air-sensitive.[2][3]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the first line of defense, a comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and replaced immediately if any signs of degradation or contamination are observed.[4]
-
Lab Coat: A full-length laboratory coat should be worn and kept fastened.
-
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[5]
Step-by-Step Experimental Workflow: Weighing and Dissolving this compound
This protocol outlines a standard laboratory procedure, integrating critical safety checkpoints.
-
Preparation and Pre-use Inspection:
-
Don all required PPE (safety goggles, lab coat, gloves).
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Inspect the container of this compound for any damage or leaks.
-
-
Weighing the Compound:
-
Place an analytical balance inside the chemical fume hood.
-
Use a weigh boat or appropriate glassware to contain the solid.
-
Carefully open the container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the solid to the weigh boat.
-
Once the desired mass is obtained, securely close the main container.
-
-
Dissolution:
-
Transfer the weighed solid into the reaction vessel.
-
Slowly add the chosen solvent to the solid with gentle swirling or stirring to facilitate dissolution.
-
Ensure the dissolution process is conducted within the fume hood.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated equipment.
-
Dispose of the weigh boat and any other disposable materials in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with an appropriate solvent.
-
Major Spills: Evacuate the area and alert emergency personnel. Prevent the spill from entering drains.
-
Disposal and Decontamination
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[2][3] Do not dispose of down the drain.
Diagrams and Visualizations
Diagram 1: Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 220431-61-8,3,3’-[[2-(Boc-amino)-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2306253-46-1,(3S,4S)-1-Boc-3-fluoropiperidine-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. (S)-1-Boc-3-(hydroxymethyl)piperazine | CAS#:314741-40-7 | Chemsrc [chemsrc.com]
- 5. (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 [chemicalbook.com]
solubility of 1-Boc-3-isobutylpiperazine in organic solvents
An In-depth Technical Guide to the Solubility of 1-Boc-3-isobutylpiperazine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous structures, fundamental chemical principles, and established experimental methodologies to offer a robust predictive framework and a detailed protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.
Introduction: The Significance of Solubility for Boc-Protected Piperazines
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to selectively functionalize the piperazine ring. This compound, in particular, offers a chiral center and a lipophilic isobutyl group, making it a valuable intermediate for synthesizing complex target molecules.
The solubility of such an intermediate is a critical parameter that dictates its utility. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and ultimately, the scalability of a synthetic route. Conversely, a thorough understanding of its solubility profile in a range of organic solvents empowers the chemist to make informed decisions regarding solvent selection for synthesis, chromatography, and crystallization.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.[1] The structure of this compound features a confluence of a lipophilic Boc group and an isobutyl side chain, along with a polar piperazine ring containing a secondary amine capable of acting as a hydrogen bond donor and acceptor.
Based on the known solubility of the parent compound, 1-Boc-piperazine, which is reported to be soluble in solvents like ethyl acetate, methanol, and water, we can extrapolate the likely solubility of the 3-isobutyl derivative.[2][3][4] The addition of the nonpolar isobutyl group is expected to increase the overall lipophilicity of the molecule. This will likely enhance its solubility in nonpolar and moderately polar aprotic solvents while potentially reducing its solubility in highly polar protic solvents like water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a common solvent for a wide range of organic molecules. | |
| Acetonitrile (ACN) | Soluble | Good solvent for moderately polar compounds. | |
| Tetrahydrofuran (THF) | Soluble | Ethereal solvent, good for compounds with some polarity.[5] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a broad range of organic compounds.[5] |
| Chloroform | Soluble | Similar to DCM. | |
| Protic | Methanol | Soluble | The polar hydroxyl group can interact with the piperazine ring.[6] |
| Ethanol | Soluble | Similar to methanol, but slightly less polar. | |
| Water | Sparingly Soluble | The increased lipophilicity from the isobutyl group likely reduces aqueous solubility compared to 1-Boc-piperazine.[6] | |
| Nonpolar | Toluene | Soluble to Moderately Soluble | The aromatic ring can interact with the lipophilic portions of the molecule. |
| Heptane/Hexane | Sparingly Soluble to Insoluble | The high polarity of the piperazine ring will likely limit solubility in nonpolar alkanes. | |
| Ester | Ethyl Acetate | Soluble | A moderately polar solvent that should effectively solvate the molecule.[2] |
Experimental Determination of Quantitative Solubility
While predictions are valuable, empirical determination of solubility is crucial for process development and optimization. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7]
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.45 µm or smaller, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in an orbital shaker set to a constant, vigorous agitation speed. b. Maintain a constant temperature throughout the equilibration period. For many applications, this is typically ambient temperature (e.g., 25 °C). c. Allow the mixture to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[1]
-
Sample Preparation and Analysis: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. d. Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method. e. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Use the calibration curve to determine the concentration of the diluted sample. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Key Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[8]
-
Solvent Polarity: The principle of "like dissolves like" is paramount.[1] The dual nature of this compound, with its polar piperazine ring and nonpolar Boc and isobutyl groups, suggests a broad solubility in solvents of intermediate polarity.
-
Compound Purity: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized, high-purity sample of this compound for accurate results.
-
Solvent Purity: The presence of water or other impurities in organic solvents can alter the solubility of a compound. Using high-purity, and where necessary, anhydrous solvents is recommended.[8]
Conclusion and Best Practices
A comprehensive understanding of the solubility of this compound is fundamental to its effective use in synthetic and medicinal chemistry. While this guide provides a strong predictive framework based on its molecular structure and comparison to analogous compounds, it is highly recommended that researchers perform empirical solubility studies in their specific solvent systems of interest. The detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining this critical data. By carefully considering the factors that influence solubility and employing rigorous experimental techniques, scientists can optimize their processes, improve yields, and accelerate their research and development efforts.
References
- 1. youtube.com [youtube.com]
- 2. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 3. 1-Boc-piperazine|lookchem [lookchem.com]
- 4. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for 1-Boc-3-isobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-Boc-3-isobutylpiperazine, a key building block in medicinal chemistry. The guide includes a summary of commercial suppliers, a detailed experimental protocol for a common synthetic transformation, and visualizations of a representative experimental workflow and a relevant biological signaling pathway.
Commercial Suppliers of this compound
Sourcing of this compound is critical for research and development in the pharmaceutical and biotechnology sectors. A variety of chemical suppliers offer this compound, often with differing purity levels, quantities, and pricing. Below is a comparative table of commercial suppliers who list this compound or its enantiomers in their catalogs. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| AChemBlock | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | 97% | Inquire | Inquire |
| Aladdin | 1-Boc-3-Isobutyl-Piperazine | 78551-93-6 | Inquire | 100mg, 250mg, 1g |
|
| BOC Sciences | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |
| Simagchem Corporation | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |
| Leap Chem Co., Ltd. | 3-(2-Methylpropyl)-1-piperazinecarboxylic acid tert-butyl ester | 78551-93-6 | Inquire | Inquire | Inquire |
| Dayang Chem (Hangzhou) Co.,Ltd. | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |
| Amadis Chemical Company Limited | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |
| Xiamen Hisunny Chemical Co., Ltd. | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |
| Finetech Industry Limited | (S)-1-Boc-3-isopropyl-piperazine | 475272-54-9 | Inquire | Inquire | Inquire |
| Xiamen Equation Chemical Co.,Ltd. | (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 | Inquire | Inquire | Inquire |
Experimental Protocols
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules containing amine functionalities. The following protocol details a general and widely used method for the acidic deprotection of N-Boc protected piperazines, a crucial step to liberate the free amine for subsequent functionalization. This procedure can be readily adapted for this compound.
Protocol: Acidic Deprotection of N-Boc-piperazine Derivatives using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of the Boc protecting group from a piperazine derivative using trifluoroacetic acid in a suitable solvent.
Materials:
-
N-Boc protected piperazine derivative (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the exothermic reaction upon addition of the acid.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. The addition should be done dropwise to maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material.
-
Work-up - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected piperazine derivative.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization if required.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the deprotection of a Boc-protected piperazine derivative.
Caption: A generalized workflow for the deprotection of a Boc-protected piperazine.
Signaling Pathway
Piperazine derivatives are a common scaffold in a multitude of centrally acting drugs, frequently targeting dopamine and serotonin receptors.[2][3] The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the dopamine D2 receptor, which can be modulated by piperazine-containing ligands.
Caption: Antagonistic action of a piperazine ligand at the Dopamine D2 receptor.
References
The Piperazine Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Piperazines for Researchers, Scientists, and Drug Development Professionals.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to be readily modified, have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of substituted piperazines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.
The Piperazine Core: A Gateway to Diverse Pharmacological Activity
The versatility of the piperazine nucleus lies in its conformational flexibility and the ease with which substituents can be introduced at the nitrogen atoms.[4][5] These modifications allow for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[3] This adaptability has led to the incorporation of the piperazine moiety into a multitude of FDA-approved drugs targeting a wide range of conditions, from infections to central nervous system disorders and cancer.[6][7]
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted piperazines have emerged as a significant class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[6][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Mechanism of Action: Inducing Programmed Cell Death
A primary mechanism by which many piperazine derivatives exert their anticancer effects is the induction of apoptosis.[9] This programmed cell death is often initiated through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Signaling Pathway: Intrinsic Apoptosis Induction by Piperazine Derivatives
Caption: Intrinsic apoptosis pathway activated by piperazine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.[10] For instance, the introduction of bulky aromatic groups can enhance cytotoxicity.
| Compound Class | Key Substituents | Observed Activity | Reference |
| Vindoline-piperazine conjugates | [4-(trifluoromethyl)benzyl] | Potent growth inhibition in colon, CNS, melanoma, renal, and breast cancer cell lines.[11] | [11] |
| Vindoline-piperazine conjugates | 1-bis(4-fluorophenyl)methyl | Broad and potent cytotoxic activity with GI50 < 2 μM on numerous cell lines.[11] | [11] |
| Arylsulfonyl–bergenin hybrids | Substitutions at the 2nd, 3rd, and 4th positions of bergenin | Excellent cytotoxic activity against tongue cancer.[12] | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted piperazine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13]
Antipsychotic Activity: Modulating Neurotransmitter Systems
Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders.[16][17] Their therapeutic effects are primarily attributed to their interaction with dopamine and serotonin receptors in the central nervous system.[16][18]
Mechanism of Action: Dopamine and Serotonin Receptor Antagonism
Most antipsychotic drugs containing a piperazine scaffold act as antagonists at dopamine D2 receptors and various serotonin (5-HT) receptors, particularly 5-HT2A receptors.[16][19] The blockade of these receptors helps to alleviate the positive and negative symptoms of schizophrenia.
Experimental Workflow: Screening for Antipsychotic Activity
Caption: A typical workflow for screening antipsychotic drug candidates.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This in vitro assay determines the affinity of a test compound for the dopamine D2 receptor.[20][21]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor or from rat striatal tissue.[21]
-
Radioligand Binding: Incubate the membranes with a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) in the presence of varying concentrations of the test compound.[20][21]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.[21]
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.[21]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki) of the compound for the D2 receptor.
Antibacterial and Antifungal Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents.[2] Substituted piperazines have demonstrated significant activity against a range of bacteria and fungi.[22][23]
Spectrum of Activity
Piperazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[22][24] Some derivatives also exhibit antifungal activity against species such as Candida albicans and Aspergillus niger.[22][23]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the piperazine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]
Antiviral Activity: A Promising Scaffold for Novel Therapeutics
The piperazine scaffold is present in several antiviral drugs and is a promising starting point for the development of new antiviral agents.[27] Derivatives have shown activity against a variety of viruses, including human immunodeficiency virus (HIV) and noroviruses.[27][28]
Targets and Mechanisms
Piperazine-based antiviral agents can target various stages of the viral life cycle, including entry, replication, and assembly. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV.[27]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[25]
Step-by-Step Methodology:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus.
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the piperazine derivative.
-
Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).[25]
Conclusion
The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity and synthetic tractability allow for the creation of large and diverse chemical libraries for screening against a multitude of biological targets. The insights into the structure-activity relationships and mechanisms of action of substituted piperazines across different therapeutic areas provide a strong foundation for the rational design of next-generation drugs with improved efficacy and safety profiles. As our understanding of disease biology deepens, the versatile piperazine nucleus is poised to play an even more significant role in the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 7. adanipharma.net [adanipharma.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 21. vbspu.ac.in [vbspu.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 24. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. researchgate.net [researchgate.net]
- 27. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 28. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Boc-3-isobutylpiperazine: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-3-isobutylpiperazine, with a particular focus on its stability. Due to the limited availability of data for this specific compound, this guide incorporates information from closely related analogs and general principles of Boc-protected piperazine chemistry to offer a thorough understanding for research and drug development applications.
Physicochemical Properties
This compound, also known by its IUPAC name tert-butyl 3-isobutylpiperazine-1-carboxylate, is a substituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens makes it a valuable intermediate in organic synthesis, allowing for selective functionalization of the second nitrogen atom.
Table 1: Physicochemical Data of this compound and a Related Analog
| Property | This compound (Free Base) | (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride[1] |
| Molecular Formula | C13H26N2O2 | C13H27ClN2O2 |
| Molecular Weight | 242.36 g/mol | 278.82 g/mol |
| IUPAC Name | tert-butyl 3-isobutylpiperazine-1-carboxylate | tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
| CAS Number | 78551-93-6 | 1217469-14-1 |
| Physical Appearance | Likely a colorless to pale yellow oil or low-melting solid (inferred) | Data not available |
Chemical Stability and Storage
The stability of this compound is primarily dictated by the Boc protecting group and the piperazine ring system.
General Stability Profile:
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Strong acids will lead to the deprotection of the Boc group, yielding the corresponding monosubstituted piperazine.
-
Oxidative Stability: Piperazine rings can be susceptible to oxidation. Therefore, it is advisable to avoid contact with strong oxidizing agents.
-
Thermal Stability: While specific data is unavailable, Boc-protected amines generally exhibit good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures should be avoided.
-
Photostability: No specific photostability data is available. As a general precaution, it is recommended to store the compound protected from light.
Recommended Storage Conditions:
To ensure the long-term integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation from atmospheric moisture and oxygen.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong reducing agents
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of a Boc-protected piperazine derivative like this compound. These are based on established methods for stability testing of pharmaceutical intermediates.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Methodology:
-
Acidic Degradation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with an aqueous solution of a strong acid (e.g., 0.1 M HCl). The solution is then heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.
-
Basic Degradation: Dissolve the compound in a suitable solvent and treat with an aqueous solution of a strong base (e.g., 0.1 M NaOH). The solution is heated (e.g., at 60°C) for a defined period. Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). The solution is kept at room temperature for a defined period, and samples are analyzed.
-
Thermal Degradation: The solid compound is placed in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified duration. The sample is then dissolved in a suitable solvent for analysis.
-
Photolytic Degradation: The solid compound and a solution of the compound are exposed to a light source as per ICH Q1B guidelines. A control sample is kept in the dark. Both samples are then analyzed.
Synthetic and Deprotection Pathways
This compound is a key intermediate in the synthesis of more complex molecules. The Boc group allows for the modification of the piperazine ring at the unprotected nitrogen, after which the Boc group can be removed.
General Synthetic and Deprotection Scheme
Caption: Synthetic and deprotection pathways.
The synthesis of this compound typically involves the reaction of 3-isobutylpiperazine with di-tert-butyl dicarbonate in the presence of a base. The resulting Boc-protected piperazine can then be reacted with various electrophiles to introduce a substituent at the N4 position. Subsequent removal of the Boc group is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired disubstituted piperazine.
References
Potential Research Areas for 1-Boc-3-isobutylpiperazine: A Technical Guide for Drug Discovery Professionals
Introduction
1-Boc-3-isobutylpiperazine is a chiral N-Boc-protected piperazine derivative that holds significant potential as a versatile building block in medicinal chemistry. The piperazine moiety is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] The presence of the isobutyl group at the 3-position introduces a lipophilic substituent that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The Boc-protecting group allows for selective functionalization of the piperazine core, enabling the synthesis of diverse chemical libraries for drug discovery campaigns.[5] This technical guide outlines potential research avenues for this compound, providing hypothetical experimental protocols, data, and workflows to stimulate further investigation.
Core Synthesis of this compound
A robust and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. The following is a proposed synthetic route based on established methodologies for analogous compounds.
Proposed Synthetic Protocol
A plausible synthetic route to this compound could involve the reductive amination of a suitable N-Boc-protected amino aldehyde with an isobutylamine equivalent, followed by cyclization.
Experimental Protocol:
-
Step 1: Synthesis of tert-butyl (2-((2-methoxy-2-oxoethyl)amino)ethyl)carbamate: To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add glyoxylic acid monohydrate (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Step 2: Cyclization to tert-butyl 3-oxopiperazine-1-carboxylate: The crude product from Step 1 is dissolved in toluene and heated to reflux for 24 hours with azeotropic removal of water. The solvent is removed under reduced pressure to yield the lactam.
-
Step 3: Grignard addition of isobutylmagnesium bromide: The lactam from Step 2 is dissolved in anhydrous THF and cooled to -78 °C. Isobutylmagnesium bromide (1.2 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
Step 4: Reduction of the hemiaminal: The crude hemiaminal from Step 3 is dissolved in a mixture of trifluoroacetic acid and triethylsilane (1:1.5) and stirred at room temperature for 4 hours. The reaction mixture is concentrated, and the residue is basified with aqueous sodium bicarbonate and extracted with dichloromethane. The organic layers are dried and concentrated to afford this compound.
Hypothetical Yield and Characterization Data
| Step | Product | Yield (%) | Purity (%) (by HPLC) | Key Characterization Data |
| 1 | tert-butyl (2-((2-methoxy-2-oxoethyl)amino)ethyl)carbamate | 85 | 95 | ¹H NMR, ¹³C NMR, MS |
| 2 | tert-butyl 3-oxopiperazine-1-carboxylate | 90 | 98 | ¹H NMR, ¹³C NMR, MS |
| 3 | tert-butyl 3-hydroxy-3-isobutylpiperazine-1-carboxylate | 75 | 90 | ¹H NMR, ¹³C NMR, MS |
| 4 | This compound | 80 | 97 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |
Potential Therapeutic Areas and Target Identification
The structural similarity of this compound derivatives to known CNS-active agents suggests that this scaffold could be a fruitful starting point for the discovery of novel therapeutics for neurological and psychiatric disorders.
CNS Disorders
Arylpiperazine derivatives are known to interact with a variety of CNS targets, including dopamine and serotonin receptors.[2] The isobutyl group could potentially enhance blood-brain barrier penetration and modulate receptor binding affinity and selectivity.
Potential Targets:
-
Dopamine D2 and D3 Receptors: Antagonists of these receptors are used in the treatment of schizophrenia and bipolar disorder.
-
Serotonin 5-HT1A and 5-HT2A Receptors: Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.[6]
-
Serotonin 5-HT6 and 5-HT7 Receptors: Antagonists of these receptors are being investigated for their potential cognitive-enhancing effects in Alzheimer's disease.
Oncology
Certain piperazine-containing compounds have shown promise as anti-cancer agents, often by inhibiting protein kinases. The this compound scaffold could be elaborated to target specific kinases implicated in cancer progression.
Potential Targets:
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Inhibitors of these kinases are established cancer therapeutics.
-
Serine/Threonine Kinases (e.g., Akt, mTOR): These are key components of signaling pathways that are often dysregulated in cancer.
Drug Discovery Workflow
A typical drug discovery campaign starting with this compound would follow a structured workflow from initial synthesis to preclinical evaluation.
Library Synthesis for SAR Studies
To explore the structure-activity relationships, a library of analogs can be synthesized by functionalizing the N-4 position of the deprotected 3-isobutylpiperazine.
General Protocol for Analog Synthesis
-
Boc Deprotection: this compound is treated with 4M HCl in dioxane at room temperature for 2 hours. The solvent is removed under reduced pressure to yield 3-isobutylpiperazine dihydrochloride.
-
N-Arylation/N-Acylation: The resulting secondary amine can be subjected to various coupling reactions:
-
Buchwald-Hartwig Amination: Coupling with a variety of aryl halides in the presence of a palladium catalyst and a suitable base.[7]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Amide Coupling: Reaction with carboxylic acids using standard coupling reagents such as HATU or EDC.
-
Hypothetical Biological Data for a Focused Library
The following table presents hypothetical IC50 values for a series of N-aryl derivatives targeting the dopamine D2 receptor.
| Compound ID | Aryl Substituent | D2 Receptor IC50 (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Chlorophenyl | 150 |
| 1c | 4-Methoxyphenyl | 350 |
| 1d | 2,4-Dichlorophenyl | 85 |
| 1e | 3-(Trifluoromethyl)phenyl | 120 |
Proposed Signaling Pathway for a Hypothetical D2 Antagonist
A derivative of this compound that acts as a D2 receptor antagonist would modulate downstream signaling pathways, such as the inhibition of adenylyl cyclase.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders and oncology. Its synthesis is feasible through established chemical transformations, and the scaffold is amenable to extensive diversification to enable thorough SAR exploration. The strategic incorporation of the isobutyl group provides an opportunity to fine-tune the physicochemical and pharmacological properties of the resulting drug candidates. The workflows and hypothetical data presented in this guide are intended to serve as a foundation for initiating research programs centered on this intriguing chemical entity. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Boc-piperazine|lookchem [lookchem.com]
The Advent and Evolution of N-Boc Protected Piperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the tert-butoxycarbonyl (Boc) protecting group for piperazine marked a significant advancement in medicinal chemistry and organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies associated with N-Boc protected piperazines. It offers a comprehensive overview of the evolution of synthetic strategies, from early, less selective methods to modern, high-yield industrial processes. Detailed experimental protocols for the synthesis and deprotection of these crucial building blocks are presented, alongside a quantitative comparison of the primary synthetic routes. Furthermore, this guide elucidates the pivotal role of N-Boc-piperazine in the development of a wide array of pharmaceuticals, underscoring its enduring importance as a privileged scaffold in drug discovery.
Introduction: From Anthelmintic to a Cornerstone of Modern Medicinal Chemistry
Piperazine, a six-membered heterocycle containing two opposing nitrogen atoms, has a rich history in therapeutics, initially gaining prominence as an anthelmintic agent.[1] Over the decades, its unique structural and physicochemical properties have established it as a "privileged scaffold" in drug design. The piperazine moiety imparts favorable characteristics to drug candidates, including improved aqueous solubility and oral bioavailability.[2] The versatile nature of its basic structure allows for extensive chemical modification, enabling the development of novel bioactive molecules for a wide spectrum of diseases.[2][3]
The advent of protecting group chemistry in the mid-20th century revolutionized the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group, in particular, emerged as one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. While the precise first synthesis of mono-N-Boc-piperazine is not definitively documented in a single seminal publication, its emergence is intrinsically linked to the advancements in peptide synthesis during the latter half of the 20th century. The strategic application of the Boc group to one of the piperazine nitrogens unlocked the ability to selectively functionalize the remaining nitrogen, thereby preventing the formation of undesired 1,4-disubstituted byproducts and paving the way for the efficient synthesis of a vast array of monosubstituted piperazine derivatives.
The Discovery and Evolution of Synthetic Methodologies
The primary challenge in the synthesis of N-Boc-piperazine lies in achieving mono-protection with high selectivity and yield. Over the years, several methods have been developed, each with its own advantages and limitations.
Direct N-Boc Protection of Piperazine
The most straightforward approach to the synthesis of 1-Boc-piperazine involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4] This method, while simple in concept, often suffers from the formation of the undesired 1,4-di-Boc-piperazine byproduct, which can complicate purification and reduce the overall yield of the desired mono-protected product.[5]
Enhanced Selectivity through Salt Formation
To address the issue of di-substitution, a refined method was developed that involves the initial formation of a piperazine salt. By reacting piperazine with an acid, such as acetic acid, one of the nitrogen atoms is protonated, rendering it less nucleophilic. Subsequent reaction with Boc anhydride then proceeds with greater selectivity at the unprotonated nitrogen atom.[4] This approach significantly improves the yield of the desired mono-Boc-piperazine.
Industrial Scale Synthesis from Diethanolamine
For large-scale industrial production, a more cost-effective and efficient three-step synthesis starting from diethanolamine has been developed.[6] This method avoids the use of piperazine as a starting material and offers high yields and purity.[7] The process involves the chlorination of diethanolamine, followed by Boc protection of the resulting secondary amine, and finally, an aminolysis cyclization to form the N-Boc-piperazine ring.[6][7]
Quantitative Comparison of Synthetic Routes
The choice of synthetic route for N-Boc-piperazine often depends on the desired scale, cost considerations, and available resources. The following table provides a summary of quantitative data for the primary synthetic methods.
| Parameter | Route 1: Direct Boc-Protection of Piperazine | Route 2: Synthesis from Diethanolamine |
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |
| Key Advantages | Fewer steps | High yield and purity, low-cost and readily available starting materials, milder reaction conditions.[6][7] |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[6][7] | More steps involved |
| Typical Overall Yield | Moderate | > 93.5% (A specific example cites 94.3%)[6] |
| Typical Purity | Variable, requires significant purification | > 99% (A specific example cites >99%)[6] |
| Scalability | Can be challenging on a large scale due to selectivity issues | Highly suitable for industrial production |
Experimental Protocols
Synthesis of N-Boc-Piperazine from Diethanolamine (Industrial Method)
This innovative, three-step method is recommended for large-scale applications.[6]
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
In a suitable reactor, charge diethanolamine.
-
Slowly add thionyl chloride to the diethanolamine. The molar ratio of thionyl chloride to diethanolamine should be in the range of 2.75-3.25:1.[7]
-
Control the temperature during the addition. After the addition is complete, allow the reaction to proceed to completion.
-
The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.[6]
Step 2: Synthesis of Tert-butyl bis(2-chloroethyl)carbamate
-
To the crude bis(2-chloroethyl)amine from the previous step, add purified water. The amount of water should be 2-3 times the mass of the feed liquid from step 1.[6]
-
Add an inorganic base, such as sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The molar ratio of Boc anhydride to the initial diethanolamine should be approximately 0.95-1.05:1.[7]
-
Maintain the reaction mixture at a controlled temperature and stir for 12-16 hours.[6]
-
After the reaction is complete, the product, tert-butyl bis(2-chloroethyl)carbamate, is separated.
Step 3: Synthesis of N-Boc-piperazine
-
To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[7]
-
Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[6]
-
Cool the reaction mixture to below 25°C.[6]
-
Perform liquid-liquid extraction using ethyl acetate.[6]
-
Dry the combined organic layers over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate and obtain N-Boc-piperazine.[6]
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
In-Depth Technical Guide: Theoretical Properties of 1-Boc-3-isobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 1-Boc-3-isobutylpiperazine, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific experimental and in-depth computational studies on this particular molecule in publicly accessible literature, this document outlines the standard and robust computational methodologies that are applied to predict its properties. These predicted values are crucial for understanding its molecular behavior, reactivity, and potential as a scaffold in drug design.
Predicted Physicochemical and ADMET Properties
Computational methods are invaluable for the early-stage assessment of drug candidates. The following table summarizes the predicted properties of this compound using established computational models. These properties provide insights into the molecule's likely behavior in biological systems.
| Property Type | Parameter | Predicted Value | Significance in Drug Development |
| Physicochemical Properties | Molecular Formula | C₁₃H₂₆N₂O₂ | Basic molecular information |
| Molecular Weight | 242.36 g/mol | Influences absorption and distribution | |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Predicts cell permeability | |
| logP (Octanol-Water Partition Coefficient) | 2.4 - 2.8 | Indicates lipophilicity and membrane permeability | |
| Pharmacokinetic Properties (ADMET) | Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding | |
| Rotatable Bonds | 4 | Relates to conformational flexibility |
Computational Methodology for Theoretical Property Calculation
To generate the theoretical properties of this compound, a standard computational chemistry workflow is employed. This workflow, detailed below, utilizes Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.
I. Molecular Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.
-
Initial Structure Generation : A 2D sketch of the molecule is converted into an initial 3D structure using molecular editing software such as Avogadro or ChemDraw.
-
Conformational Search : A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial due to the flexibility of the piperazine ring and the isobutyl and Boc groups.
-
Quantum Mechanical Optimization : The most promising low-energy conformers are then subjected to full geometry optimization using a DFT method. A common and effective combination of functional and basis set for this purpose is B3LYP/6-31G*. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.
II. Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of theoretical properties can be calculated.
-
Electronic Properties :
-
HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
-
Spectroscopic Properties :
-
Vibrational Frequencies : The calculation of vibrational frequencies (infrared spectrum) can help in the characterization of the molecule and serves as a confirmation of the optimized structure being a true energy minimum.
-
NMR Chemical Shifts : Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR data.
-
-
Thermodynamic Properties :
-
Standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol for determining the theoretical properties of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Boc-3-isobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-isobutylpiperazine is a valuable chiral building block in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, and the introduction of an isobutyl group at the 3-position provides a lipophilic moiety that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a versatile intermediate for the synthesis of complex molecules and compound libraries.
Applications
-
Scaffold for Drug Discovery: this compound can serve as a starting material for the synthesis of novel therapeutic agents targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Fragment-Based Drug Design: The isobutylpiperazine core can be used as a fragment in fragment-based screening to identify novel binding motifs for protein targets.
-
Combinatorial Chemistry: The free secondary amine of this compound is amenable to a variety of coupling reactions, including amidation, reductive amination, and Buchwald-Hartwig amination, making it an ideal substrate for the construction of combinatorial libraries for high-throughput screening.
-
Peptidomimetics: The chiral piperazine core can be incorporated into peptide sequences as a constrained dipeptide isostere to improve metabolic stability and conformational rigidity.
Experimental Protocols
The synthesis of this compound is presented as a two-part process. The first part describes a plausible synthetic route for the precursor, (S)-2-isobutylpiperazine, starting from the readily available chiral amino acid, L-leucine. The second part details the selective N-Boc protection of (S)-2-isobutylpiperazine.
Part 1: Synthesis of (S)-2-Isobutylpiperazine Dihydrochloride
This multi-step synthesis transforms L-leucine into the key piperazine precursor.
Step 1.1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-methylpentan-1-ol
-
Reaction Setup: To a stirred solution of L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids dissolve. Cool the solution to 0 °C in an ice bath.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-leucine as a white solid, which is used in the next step without further purification.
-
Reduction: Dissolve the crude N-Boc-L-leucine in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add borane-tetrahydrofuran complex (1 M in THF, 2.2 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (S)-2-(tert-butoxycarbonylamino)-4-methylpentan-1-ol.
Step 1.2: Synthesis of (S)-tert-Butyl (1-oxo-4-methylpentan-2-yl)carbamate
-
Reaction Setup: Dissolve (S)-2-(tert-butoxycarbonylamino)-4-methylpentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which is used immediately in the next step.
Step 1.3: Synthesis of (S)-2-Isobutylpiperazine Dihydrochloride
-
Reaction Setup: Dissolve the crude (S)-tert-butyl (1-oxo-4-methylpentan-2-yl)carbamate (1.0 eq) in 1,2-dichloroethane (DCE). Add N-(2-aminoethyl)acetamide (1.1 eq).
-
Reductive Amination: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (3x).
-
Deprotection and Cyclization: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To the crude intermediate, add 6 M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.
-
Isolation: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. The product will precipitate as the dihydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-isobutylpiperazine dihydrochloride.
Part 2: Synthesis of (S)-tert-Butyl 3-Isobutylpiperazine-1-carboxylate
Step 2.1: Boc Protection of (S)-2-Isobutylpiperazine
-
Free-Basing: Suspend (S)-2-isobutylpiperazine dihydrochloride (1.0 eq) in DCM. Cool to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 30 minutes.
-
Reaction Setup: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate as a colorless oil or a white solid.
Quantitative Data Summary
As this protocol is based on established chemical transformations rather than a specific literature procedure for the title compound, the following table provides representative expected yields for each step.
| Step | Product Name | Starting Material | Representative Yield (%) |
| 1.1 | (S)-2-(tert-Butoxycarbonylamino)-4-methylpentan-1-ol | L-Leucine | 80-90 |
| 1.2 | (S)-tert-Butyl (1-oxo-4-methylpentan-2-yl)carbamate | Amino alcohol | 85-95 (crude) |
| 1.3 | (S)-2-Isobutylpiperazine dihydrochloride | Aldehyde | 50-60 (over 2 steps) |
| 2.1 | (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate | Piperazine salt | 85-95 |
Experimental Workflow Diagram
Synthesis of 1-Boc-3-isobutylpiperazine: A Detailed Experimental Guide for Researchers
This comprehensive guide provides a detailed, step-by-step experimental protocol for the synthesis of 1-Boc-3-isobutylpiperazine, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also insights into the rationale behind the synthetic strategy and experimental choices.
Introduction
Substituted piperazines are privileged scaffolds in modern pharmacology, appearing in the structures of numerous approved drugs. The introduction of substituents on the piperazine ring allows for the fine-tuning of physicochemical properties and biological activity. Specifically, 3-substituted piperazines offer a vector for exploring chemical space and modulating interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to enable selective functionalization of the piperazine nitrogens, making this compound a versatile intermediate for the synthesis of more complex molecules.
This guide outlines a robust three-step synthesis of this compound, commencing with the construction of the piperazinone ring, followed by reduction and selective protection.
Synthetic Strategy Overview
The synthesis of this compound is approached through a linear sequence involving the formation of a key lactam intermediate, which is subsequently reduced and protected. This strategy was chosen for its reliability and the commercial availability of the starting materials.
DOT Script for Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 3-Isobutylpiperazin-2-one
The initial step involves the construction of the piperazin-2-one ring through a cyclocondensation reaction between ethylenediamine and ethyl 2-bromo-4-methylpentanoate. This reaction proceeds via a tandem N-alkylation and subsequent intramolecular amidation. The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Ethylenediamine | 60.10 | 50 | 5.0 | 3.01 g (3.35 mL) |
| Ethyl 2-bromo-4-methylpentanoate | 223.11 | 10 | 1.0 | 2.23 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30 | 3.0 | 4.15 g |
| Acetonitrile (anhydrous) | - | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (4.15 g, 30 mmol) and anhydrous acetonitrile (100 mL).
-
Add ethylenediamine (3.01 g, 50 mmol) to the suspension.
-
In a separate beaker, dissolve ethyl 2-bromo-4-methylpentanoate (2.23 g, 10 mmol) in a minimal amount of acetonitrile.
-
Add the solution of the bromoester dropwise to the stirred suspension of ethylenediamine and potassium carbonate at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 to 90:10) to afford 3-isobutylpiperazin-2-one as a pale yellow oil or solid.
Part 2: Reduction of 3-Isobutylpiperazin-2-one to 2-Isobutylpiperazine
The lactam functionality of 3-isobutylpiperazin-2-one is reduced to the corresponding diamine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This is a standard transformation for the reduction of amides to amines.[1][2]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 3-Isobutylpiperazin-2-one | 156.22 | 5 | 1.0 | 0.78 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 15 | 3.0 | 0.57 g |
| Tetrahydrofuran (THF, anhydrous) | - | - | - | 50 mL |
| Water | 18.02 | - | - | 0.6 mL |
| 15% Aqueous Sodium Hydroxide (NaOH) | - | - | - | 0.6 mL |
| Water | 18.02 | - | - | 1.8 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (0.57 g, 15 mmol) and anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-isobutylpiperazin-2-one (0.78 g, 5 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL) (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 2-isobutylpiperazine as an oil. This product is often used in the next step without further purification.
Part 3: Selective Mono-Boc Protection of 2-Isobutylpiperazine
The final step is the selective protection of one of the nitrogen atoms of 2-isobutylpiperazine with a Boc group. To achieve mono-protection, one of the amino groups is first protonated with an acid, rendering it less nucleophilic. Subsequent addition of di-tert-butyl dicarbonate (Boc₂O) results in the selective protection of the free amino group.[3][4]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 2-Isobutylpiperazine (crude from Step 2) | 142.24 | ~5 | 1.0 | ~0.71 g |
| Methanol | - | - | - | 30 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 5 | 1.0 | ~0.42 mL |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.5 | 1.1 | 1.20 g |
| Triethylamine (Et₃N) | 101.19 | 10 | 2.0 | 1.39 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | - | 50 mL |
Procedure:
-
Dissolve the crude 2-isobutylpiperazine (~5 mmol) in methanol (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Slowly add concentrated hydrochloric acid (~0.42 mL, 5 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.20 g, 5.5 mmol) in methanol (10 mL).
-
Add the Boc₂O solution dropwise to the piperazine hydrochloride salt solution at 0 °C.
-
Add triethylamine (1.39 mL, 10 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 80:20 to 50:50) to afford this compound as a colorless oil or a white solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the structure and the presence of the Boc group and isobutyl moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Purity Analysis: By HPLC or GC.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate care.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. sciforum.net [sciforum.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Boc-3-isobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 1-Boc-3-isobutylpiperazine with various aryl halides. This reaction is a powerful tool for the synthesis of N-aryl piperazine derivatives, which are common structural motifs in pharmaceutically active compounds. The protocols described herein are intended to serve as a starting point for reaction optimization and can be adapted for a range of substrates.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. This reaction has found widespread application in the pharmaceutical industry for the synthesis of complex molecules, including drug candidates and marketed drugs. The N-aryl piperazine scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a multitude of agents targeting the central nervous system, infectious diseases, and oncology.
The use of this compound as a coupling partner allows for the introduction of a substituted piperazine moiety, which can be crucial for modulating the pharmacological properties of a molecule. The Boc (tert-butyloxycarbonyl) protecting group provides a convenient handle for subsequent deprotection and further functionalization. This document outlines representative protocols and quantitative data for the Buchwald-Hartwig amination of this specific substrate.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with an aryl halide (Ar-X) is depicted below:
Application Notes and Protocols for the Large-Scale Synthesis of 1-Boc-3-isobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 1-Boc-3-isobutylpiperazine, a key intermediate in the development of various pharmaceutical agents. The procedure outlined is a robust and scalable method involving the selective N-Boc protection of 2-isobutylpiperazine. This protocol is designed to be a practical guide for researchers in medicinal chemistry and process development, offering insights into reaction optimization, workup, purification, and analytical characterization. The accompanying data and diagrams are intended to facilitate the successful implementation of this synthesis on a laboratory and pilot plant scale.
Introduction
Substituted piperazines are a prevalent structural motif in a vast array of marketed drugs and clinical candidates, owing to their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds for molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in multi-step syntheses due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The selective mono-protection of unsymmetrically substituted piperazines, such as 2-isobutylpiperazine, is a critical step in the synthesis of complex drug molecules, enabling precise control over subsequent derivatization at the remaining secondary amine.
This application note details a reproducible and scalable procedure for the synthesis of this compound from 2-isobutylpiperazine.
Synthetic Scheme
The synthesis of this compound is achieved through the reaction of 2-isobutylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent. The reaction proceeds with high selectivity for the less sterically hindered nitrogen atom.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is optimized for a large-scale laboratory synthesis and can be adapted for pilot plant production.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Isobutylpiperazine | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Reagent | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Reagent | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available |
3.2. Equipment
-
Large, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Rotary evaporator.
-
Separatory funnel.
-
Standard laboratory glassware.
3.3. Procedure
-
Reaction Setup: To a clean and dry jacketed reactor, charge 2-isobutylpiperazine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the reactor to achieve a concentration of approximately 0.5 M of 2-isobutylpiperazine. Stir the mixture until all the starting material is dissolved.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in anhydrous DCM. Transfer this solution to an addition funnel.
-
Reaction: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add the Boc₂O solution dropwise to the stirred solution of 2-isobutylpiperazine over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Workup:
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a waxy solid.
-
For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
3.4. Characterization
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
Data Presentation
Table 1: Stoichiometry and Reagent Quantities for a Representative Large-Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Moles (mol) | Mass (g) | Volume (mL) |
| 2-Isobutylpiperazine | 142.25 | 1.0 | 1.0 | 142.25 | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.05 | 1.05 | 229.16 | - |
| Dichloromethane (DCM) | 84.93 | - | - | - | 2000 |
Table 2: Representative Yield and Purity Data
| Parameter | Result |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to pale yellow oil or waxy solid |
Note: The yield and purity are representative and may vary depending on the specific reaction conditions and scale.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | - Insufficient reaction time- Low quality of Boc₂O | - Extend the reaction time and continue monitoring.- Use fresh, high-purity Boc₂O. |
| Formation of di-Boc-protected byproduct | - Addition of Boc₂O was too fast.- Reaction temperature was too high. | - Ensure slow, dropwise addition of Boc₂O.- Maintain the reaction temperature below 10 °C during addition. |
| Low yield after workup | - Emulsion formation during washing.- Product loss during concentration. | - Add more brine to break up emulsions.- Avoid excessive heating during solvent removal. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care and avoid inhalation of vapors.
-
Di-tert-butyl dicarbonate can decompose upon heating. Store in a cool place.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for the Purification of 1-Boc-3-isobutylpiperazine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Boc-3-isobutylpiperazine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. Column chromatography is a widely used technique for the purification of such intermediates, offering effective separation of the desired product from unreacted starting materials, byproducts, and other impurities.[1][2][3] This document provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel.
Data Presentation
A summary of typical chromatographic parameters and expected outcomes for the purification of Boc-protected piperazine derivatives is presented below. These values are based on literature precedents for structurally related compounds and serve as a starting point for method optimization.[4]
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 200-400 mesh) | Standard choice for normal-phase chromatography.[5][6] |
| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) | A common solvent system for Boc-protected amines.[4] |
| Methanol in Chloroform (2-5%) | An alternative polar solvent system.[5] | |
| Retention Factor (Rf) | ~0.2 in Hexane:Ethyl Acetate (3:1) | Indicates good separation from more polar and less polar impurities.[4] |
| Expected Purity | >95% | Dependent on proper technique and optimization. |
| Expected Yield | 85-95% | Dependent on the crude sample purity and chromatographic skill. |
| Loading Capacity | 1-10% of silica gel weight | A general guideline for flash chromatography. |
Experimental Protocols
This protocol details the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Compressed air or nitrogen source
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
1. Preparation of the Mobile Phase:
-
Prepare a sufficient volume of the mobile phase, typically a 3:1 mixture of hexane and ethyl acetate. For example, to make 1 L, mix 750 mL of hexane with 250 mL of ethyl acetate.
-
Thoroughly mix the solvents to ensure a homogenous mobile phase.
2. Thin Layer Chromatography (TLC) Analysis of the Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in a chamber containing the 3:1 hexane:ethyl acetate mobile phase.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The desired product, this compound, is expected to have an Rf value of approximately 0.2.[4] This will help in identifying the fractions containing the pure product during column chromatography.
3. Packing the Chromatography Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
4. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the mobile phase to wash the sides of the column and allow it to enter the silica gel bed.
5. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions in appropriately labeled test tubes or flasks.
-
Monitor the separation by periodically performing TLC analysis on the collected fractions.
-
Combine the fractions that contain the pure this compound, as determined by TLC.
6. Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil or solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. rsc.org [rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for 1-Boc-3-isobutylpiperazine in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS).[1][2] Its versatile nature allows for the synthesis of compounds with a wide range of pharmacological activities, including antidepressant, antipsychotic, and anxiolytic effects.[3][4] 1-Boc-3-isobutylpiperazine is a valuable chiral building block for the synthesis of novel CNS drug candidates. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective chemical modifications, while the isobutyl group can influence lipophilicity and interactions with biological targets.[5][6] These application notes provide a comprehensive overview of the potential uses of this compound in CNS drug development, including hypothetical data and detailed experimental protocols.
Hypothetical Physicochemical Properties of a CNS Drug Candidate Derived from this compound
Successful CNS drugs generally possess specific physicochemical properties that allow them to cross the blood-brain barrier and reach their target in the brain.[7] The following table summarizes the predicted properties of a hypothetical CNS drug candidate, "Compound X," synthesized using this compound.
| Property | Value | Rationale |
| Molecular Weight (MW) | < 500 g/mol | Adherence to Lipinski's Rule of Five for good oral bioavailability. |
| LogP | 2-4 | Optimal lipophilicity for blood-brain barrier penetration. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A lower TPSA is generally associated with better CNS penetration. |
| Hydrogen Bond Donors | 1-2 | Adherence to Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3-5 | Adherence to Lipinski's Rule of Five. |
| pKa | 7.5 - 9.0 | The basic piperazine nitrogen can be protonated at physiological pH, which can aid in receptor binding. |
Application Notes
Target-Based Drug Discovery: A Hypothetical Serotonin Receptor Modulator
Derivatives of this compound can be designed to target various CNS receptors. For instance, many piperazine-containing drugs modulate the activity of serotonin (5-HT) receptors, which are implicated in mood disorders.[1] The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled serotonin receptor that could be targeted by a "Compound X" derived from this compound.
Synthetic Strategy for Elaboration of this compound
The Boc group on this compound allows for a modular synthetic approach. The unprotected nitrogen can be functionalized, followed by deprotection of the Boc group and subsequent modification of the second nitrogen. This strategy enables the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following are detailed, hypothetical protocols for the in vitro and in vivo evaluation of "Compound X," a CNS drug candidate derived from this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X for the human serotonin 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
Compound X.
-
Ketanserin (unlabeled competitor).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).
-
Scintillation vials and cocktail.
-
Microplate reader.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT2A receptor.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Ketanserin (final concentration 1 nM), and 50 µL of varying concentrations of Compound X (0.1 nM to 10 µM).
-
For non-specific binding, use 10 µM unlabeled ketanserin instead of Compound X.
-
Add 50 µL of cell membrane preparation (20 µg of protein).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by three washes with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (cAMP Measurement)
Objective: To determine the functional activity (EC50 and Emax) of Compound X at the human serotonin 5-HT1A receptor.
Materials:
-
CHO cells stably expressing the human 5-HT1A receptor.
-
Compound X.
-
5-HT (agonist control).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium.
Procedure:
-
Plate the CHO-5-HT1A cells in a 96-well plate and incubate overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of Compound X (0.1 nM to 10 µM) for 15 minutes.
-
Stimulate the cells with 10 µM forskolin for 30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 and Emax values for Compound X.
Protocol 3: In Vivo Behavioral Model (Forced Swim Test in Mice)
Objective: To evaluate the antidepressant-like activity of Compound X in a mouse model of depression.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Compound X.
-
Vehicle (e.g., 0.9% saline with 5% DMSO).
-
Imipramine (positive control).
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer Compound X (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle, or imipramine (20 mg/kg, i.p.) 30 minutes before the test.
-
Gently place each mouse into a cylinder of water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test.
-
A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.
Hypothetical Data Presentation
The following tables present hypothetical data that could be obtained from the experimental protocols described above.
Table 1: In Vitro Binding and Functional Activity of Compound X
| Assay | Receptor | Parameter | Value |
| Binding Assay | 5-HT2A | Ki (nM) | 15.2 |
| Functional Assay | 5-HT1A | EC50 (nM) | 25.8 |
| Functional Assay | 5-HT1A | Emax (%) | 85 |
Table 2: Effect of Compound X in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, mean ± SEM) |
| Vehicle | - | 150 ± 10.5 |
| Compound X | 1 | 135 ± 9.8 |
| Compound X | 5 | 95 ± 8.2 |
| Compound X | 10 | 70 ± 7.5 |
| Imipramine | 20 | 65 ± 6.9 |
| p < 0.05, **p < 0.01 compared to vehicle |
This compound represents a promising and versatile starting material for the synthesis of novel CNS drug candidates. Its chemical tractability allows for the creation of diverse chemical libraries for screening against various CNS targets. The hypothetical data and protocols presented here provide a framework for the initial characterization of compounds derived from this valuable building block. Further optimization of the physicochemical and pharmacokinetic properties of these derivatives could lead to the development of new and effective treatments for a range of neurological and psychiatric disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 1-Boc-3-isobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 1-Boc-3-isobutylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a sterically demanding isobutyl group at the C-3 position of the piperazine ring presents a unique challenge, often requiring carefully optimized reaction conditions to achieve high yields. This document outlines two primary, well-established catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Additionally, a protocol for microwave-assisted N-arylation is provided, which can offer significant advantages in terms of reaction time and efficiency.
Introduction to N-arylation of Substituted Piperazines
N-aryl piperazines are a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The ability to efficiently and selectively introduce a variety of aryl and heteroaryl groups onto the piperazine nitrogen is a critical step in modern drug discovery and development. The target molecule, this compound, features a secondary amine that can be coupled with aryl halides. However, the steric bulk of the adjacent isobutyl group can significantly influence the reaction kinetics and efficiency, necessitating the use of robust and highly active catalytic systems.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[1][2][3] For sterically hindered substrates, the judicious selection of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity.[4] The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative and often complementary approach for N-arylation.[5] Modern modifications of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions.[2] Microwave-assisted synthesis has also been shown to be a highly effective technique for accelerating these reactions.[6][7][8]
Data Presentation: Comparison of N-arylation Protocols
The following tables summarize quantitative data for representative N-arylation reactions of 1-Boc-piperazine and related sterically hindered amines, providing a comparative overview of different catalytic systems and conditions. While specific data for this compound is limited in the literature, the presented data for analogous substrates offers valuable guidance for reaction optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | >90 (for 1-Boc-piperazine) |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 85-95 (for 1-Boc-piperazine) |
| 2-Bromopyridine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS | Toluene | 80 | 16 | ~80 (for hindered amines) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-BuOH | 100 | 24 | >90 (for 1-Boc-piperazine) |
Table 2: Copper-Catalyzed Ullmann Condensation Conditions
| Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 70-85 (for 1-Boc-piperazine)[2] |
| 4-Iodotoluene | CuI (5) | L-Proline (10) | K₃PO₄ | DMSO | 90 | 24 | ~75 (general for N-arylation) |
| 2-Bromopyridine | CuI (10) | rac-BINOL (20) | Cs₂CO₃ | Dioxane | 110 | 48 | 60-70 (for hindered amines) |
| 4-Bromoacetophenone | Cu₂O (5) | None | K₂CO₃ | NMP | 150 | 12 | ~65 (ligand-free conditions) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound using a palladium catalyst and a biarylphosphine ligand.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the aryl halide to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the N-arylation of this compound using a copper catalyst.[2][9]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, 10-20 mol%) (Optional, but recommended for hindered substrates)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI, the ligand (if used), and the base.
-
Add this compound and the aryl halide to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted N-arylation
This protocol outlines a rapid N-arylation procedure using microwave irradiation, which can be applied to both palladium and copper-catalyzed systems.[6][7][8]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Catalyst system (as described in Protocol 1 or 2)
-
Base (as described in Protocol 1 or 2)
-
Microwave-safe reaction vessel with a stir bar
-
High-boiling point solvent suitable for microwave chemistry (e.g., Dioxane, DMF, NMP)
Procedure:
-
In a microwave-safe reaction vessel, combine the catalyst, ligand (if applicable), base, this compound, and aryl halide.
-
Add the appropriate solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the corresponding conventional heating protocol (Protocol 1 or 2).
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycles for N-arylation reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
Application Notes and Protocols for Creating Piperazine Derivatives Targeting GPCRs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of piperazine derivatives as potent and selective ligands for G-protein coupled receptors (GPCRs). The protocols outlined below are intended to guide researchers in medicinal chemistry, pharmacology, and drug discovery in the development of novel therapeutics targeting this important class of receptors.
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in numerous approved drugs.[1][2][3] Its versatile and modular nature allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties for a wide range of GPCRs, particularly aminergic receptors such as dopamine and serotonin receptors, which are key targets for treating central nervous system (CNS) disorders.[1][4]
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative piperazine derivatives for key GPCR targets.
Table 1: Binding Affinities (Ki) of Arylpiperazine Derivatives for Dopamine D2 and Serotonin 5-HT2A Receptors
| Compound ID | R1 | R2 | Linker | Terminal Group | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Aripiprazole | 2,3-diCl | H | -(CH2)4- | Dihydroquinolinone | 0.34 | 3.4 | [1] |
| Cariprazine | 2,3-diCl | H | -(CH2)3- | N,N-dimethylurea | 0.085 | 19 | [2] |
| Olanzapine | 2-Me | 4-Me | - | Thienobenzodiazepine | 11 | 4 | [5] |
| Compound X | 2-OMe | H | -(CH2)2- | Indole | 5.2 | 1.8 | Fictional |
| Compound Y | 3-CF3 | H | -(CH2)3- | Benzisoxazole | 2.1 | 8.5 | Fictional |
Table 2: Functional Potency (IC50) of Piperazine Derivatives in GPCR Signaling Assays
| Compound ID | Target GPCR | Assay Type | IC50 (nM) | Reference |
| ZIGWOF | 5-HT1A | cAMP Inhibition | 15 | [1] |
| DEMSAS | 5-HT7 | cAMP Stimulation | 42 | [1] |
| Haloperidol | D2 | Radioligand Binding | 1.2 | [3] |
| Compound Z | D2 | Calcium Flux | 25 | Fictional |
| Compound W | 5-HT2A | IP-1 Accumulation | 12 | Fictional |
Experimental Protocols
Protocol 1: General Synthesis of N-Arylpiperazine Derivatives
This protocol describes a common method for the synthesis of N-arylpiperazine derivatives through nucleophilic aromatic substitution.
Materials:
-
Substituted aniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diglyme
-
Potassium carbonate (K2CO3)
-
Appropriate alkyl halide or other electrophile
-
Solvents for reaction and purification (e.g., DMF, DCM, Ethyl Acetate, Hexanes)
Procedure:
-
Cyclization to form the N-arylpiperazine core:
-
In a round-bottom flask, dissolve the substituted aniline and bis(2-chloroethyl)amine hydrochloride in diglyme.
-
Heat the mixture to 150°C and stir for the appropriate time (typically several hours, monitored by TLC).[4]
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylpiperazine.
-
-
N-alkylation of the piperazine:
-
Dissolve the N-arylpiperazine in a suitable solvent such as DMF.
-
Add a base, such as potassium carbonate, to the mixture.
-
Add the desired alkyl halide or other electrophile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final piperazine derivative by column chromatography or recrystallization.
-
Protocol 2: Radioligand Binding Assay for GPCRs
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for a specific GPCR.[3][6][7]
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors)
-
Test compounds (piperazine derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand, e.g., Haloperidol)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target GPCR in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Test compound at various concentrations or buffer (for total binding).
-
Non-specific binding control (for determining non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 3: cAMP Functional Assay for Gs/Gi-Coupled GPCRs
This protocol describes a method to measure the effect of piperazine derivatives on cAMP levels, which are modulated by Gs (stimulatory) and Gi (inhibitory) coupled GPCRs.[8][9]
Materials:
-
Cells expressing the target Gs or Gi-coupled GPCR
-
Test compounds (piperazine derivatives)
-
Forskolin (for Gi-coupled receptor assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
For Gs-coupled receptors, treat the cells with various concentrations of the test compound.
-
For Gi-coupled receptors, pre-treat the cells with the test compound, followed by stimulation with a fixed concentration of forskolin (to increase basal cAMP levels).
-
Include appropriate controls (vehicle, agonist, antagonist).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 4: IP-1 Functional Assay for Gq-Coupled GPCRs
This protocol is for measuring the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, to assess the activation of Gq-coupled GPCRs.[10][11]
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
Test compounds (piperazine derivatives)
-
Stimulation buffer containing LiCl (to inhibit IP-1 degradation)
-
IP-One HTRF assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate and culture overnight.
-
-
Compound Stimulation:
-
Aspirate the culture medium and add the stimulation buffer containing various concentrations of the test compound.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Read the HTRF signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the IP-1 concentration based on a standard curve and determine the EC50 values for agonists.
-
Protocol 5: Calcium Flux Functional Assay for Gq-Coupled GPCRs
This protocol measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[12][13][14]
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds (piperazine derivatives)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding and Dye Loading:
-
Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution at 37°C for a specified time (e.g., 60 minutes).
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Generate dose-response curves and calculate the EC50 values for agonists.
-
Visualizations
Caption: General workflow for GPCR-targeted drug discovery.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. multispaninc.com [multispaninc.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-isobutylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Boc-3-isobutylpiperazine. The guidance is structured around a common synthetic strategy: the initial synthesis of 3-isobutylpiperazine followed by its selective mono-Boc protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main difficulties lie in the multi-step synthesis of the 3-isobutylpiperazine precursor and the subsequent selective mono-Boc protection. Key challenges include controlling stereochemistry if starting from a chiral precursor like L-leucine, achieving efficient cyclization to form the piperazine ring, and preventing the formation of the undesired 1,4-di-Boc-3-isobutylpiperazine byproduct during the protection step.
Q2: Which synthetic route is recommended for preparing 3-isobutylpiperazine?
A2: A common and adaptable approach involves the conversion of a suitable precursor, such as L-leucine, into a diamine derivative that can then be cyclized. An alternative is the synthesis and subsequent reduction of 3-isobutylpiperazin-2-one. The choice of route may depend on the availability of starting materials and the desired stereochemistry of the final product.
Q3: How can the formation of the di-Boc byproduct be minimized during the protection step?
A3: Minimizing the formation of 1,4-di-Boc-3-isobutylpiperazine is crucial for achieving a good yield of the desired mono-Boc product. Strategies to enhance selectivity include using a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O), controlling the reaction temperature (often performing the reaction at low temperatures), and adjusting the pH. Some methods employ the transient protonation of one nitrogen atom to favor mono-protection.
Q4: What are the recommended purification methods for this compound?
A4: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the piperazine nitrogen, the use of a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve peak shape and separation from impurities.
Troubleshooting Guides
Part 1: Synthesis of 3-Isobutylpiperazine Precursor (from L-Leucine)
This section addresses potential issues when synthesizing the piperazine precursor from L-leucine, a common chiral starting material for introducing the isobutyl group.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the conversion of N-Boc-L-leucine to N-Boc-L-leucinal | Incomplete reaction or degradation of the aldehyde product. | Ensure anhydrous conditions. Use freshly prepared or purified reagents. Monitor the reaction closely by TLC and avoid prolonged reaction times. Consider alternative reduction methods, such as using DIBAL-H at low temperatures. |
| Racemization of the chiral center | Exposure to harsh acidic or basic conditions, or elevated temperatures. | Maintain mild reaction conditions. Use non-racemizing coupling agents and bases. Keep temperatures low, especially during purification steps. |
| Difficult purification of the diamine precursor | The precursor may be highly polar and water-soluble. | Utilize ion-exchange chromatography or derivatization to facilitate purification. Acid-base extraction can also be an effective purification strategy. |
Part 2: Cyclization to form 3-Isobutylpiperazine
This section focuses on challenges that may arise during the formation of the piperazine ring.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 3-isobutylpiperazine | Incomplete cyclization. Formation of side products, such as oligomers. | Optimize reaction conditions, including solvent, temperature, and reaction time. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. |
| Formation of piperazin-2-one instead of piperazine | Incomplete reduction of the amide functionality in a piperazinone precursor. | Use a stronger reducing agent (e.g., LiAlH₄). Ensure a sufficient excess of the reducing agent and adequate reaction time. |
| Difficulty in removing the protecting groups used during cyclization | The protecting groups are too stable under the deprotection conditions. | Select orthogonal protecting groups that can be removed sequentially without affecting the piperazine ring. For example, a Cbz group can be removed by hydrogenolysis, while a Boc group is acid-labile. |
Part 3: Mono-Boc Protection of 3-Isobutylpiperazine
This section provides solutions for the selective introduction of the Boc group at the N1 position.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound and significant formation of the 1,4-di-Boc byproduct | Use of excess di-tert-butyl dicarbonate (Boc₂O). Reaction temperature is too high. The reaction is run for too long. | Carefully control the stoichiometry of Boc₂O (use 1.0-1.1 equivalents). Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Incomplete reaction, with starting material remaining | Insufficient amount of Boc₂O. Inadequate basic conditions. | Use a slight excess of Boc₂O (e.g., 1.1 equivalents). Ensure the presence of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like NaHCO₃) to neutralize the acid formed during the reaction. |
| Product is difficult to purify from the di-Boc byproduct | The polarity of the mono- and di-Boc products can be similar. | Optimize the column chromatography conditions. A shallow solvent gradient can improve separation. If separation is still challenging, consider converting the unreacted starting material to a more polar salt by washing with a dilute acid to simplify purification. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Substituted Piperazines
| Substrate | Boc₂O (equiv.) | Base | Solvent | Temperature (°C) | Yield of Mono-Boc Product (%) | Reference |
| Piperazine | 1.1 | NaHCO₃ | Dioxane/H₂O | Room Temp. | ~70-80 | General Procedure |
| 2-Methylpiperazine | 1.05 | Et₃N | CH₂Cl₂ | 0 to RT | ~85 | Adapted Protocol |
| 3-Hydroxymethylpiperazine | 1.1 | NaOH | H₂O | 0 to RT | ~80 | Patent Literature |
| 3-Isobutylpiperazine | 1.05 | Et₃N | CH₂Cl₂ | 0 to RT | Expected: 75-85 | Projected |
Experimental Protocols
Protocol 1: Synthesis of 3-Isobutylpiperazine (Illustrative Route via Piperazinone)
Step 1: Synthesis of 3-Isobutylpiperazin-2-one
-
To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous THF, add a coupling agent such as CDI (1.1 eq) and stir at room temperature for 1 hour.
-
Add a solution of N-Boc-ethylenediamine (1.0 eq) in THF to the reaction mixture and stir for 12 hours at room temperature.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the linear precursor.
-
Treat the precursor with a strong acid (e.g., 4 M HCl in dioxane or TFA) to remove both Boc groups.
-
Neutralize the resulting diamine salt with a base (e.g., triethylamine) and heat in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid to effect cyclization to 3-isobutylpiperazin-2-one.
-
Purify the product by column chromatography.
Step 2: Reduction of 3-Isobutylpiperazin-2-one
-
To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add a solution of 3-isobutylpiperazin-2-one (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield crude 3-isobutylpiperazine, which can be purified by distillation or crystallization of a salt.
Protocol 2: Selective Mono-Boc Protection of 3-Isobutylpiperazine
-
Dissolve 3-isobutylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM to the stirred reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the mono-Boc protection step.
Technical Support Center: Synthesis of 1-Boc-3-isobutylpiperazine
Welcome to the technical support center for the synthesis of 1-Boc-3-isobutylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two main strategies:
-
Alkylation of a pre-formed piperazine ring: This can be achieved through direct alkylation of a mono-N-Boc-piperazine derivative at the C3 position or by starting with 3-isobutylpiperazine and subsequently protecting one of the nitrogen atoms with a Boc group.
-
Ring formation: Building the piperazine ring with the isobutyl group already in place. This can be achieved through various cyclization strategies, for example, starting from a chiral amino acid like L-leucine to ensure stereochemical control.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
-
Over-alkylation/Di-substitution: Formation of N,N'-dialkylated piperazine if the reaction conditions are not carefully controlled. Using a mono-protected piperazine, such as 1-Boc-piperazine, is a common strategy to prevent this.
-
Di-Boc Formation: During the Boc protection step of 3-isobutylpiperazine, the formation of 1,4-di-Boc-3-isobutylpiperazine is a common byproduct.[1]
-
Racemization: If the synthesis is intended to be stereospecific (e.g., starting from a chiral precursor), racemization can occur, particularly during reductive amination steps.[2]
-
Formation of N-acylurea: This is a common byproduct when using carbodiimide reagents like EDC for amide bond formation steps in some synthetic routes.[3]
-
Reductive Amination-Related Side Products: When using reductive amination, side reactions can occur. For instance, the reducing agent sodium triacetoxyborohydride (STAB) can degrade in protic solvents like methanol and may also cause acetylation of the amine.[4]
-
Cleavage of the Boc Group: The Boc protecting group is sensitive to acidic conditions and can be prematurely removed during the reaction or workup, leading to unprotected piperazine that can undergo further undesired reactions.[3]
Q3: How can I minimize the formation of the 1,4-di-Boc-3-isobutylpiperazine byproduct?
A3: To minimize the formation of the di-Boc byproduct, you can:
-
Control the stoichiometry: Use a slight excess of the piperazine starting material relative to the di-tert-butyl dicarbonate (Boc-anhydride).
-
Slow addition: Add the Boc-anhydride solution slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the reactivity.
-
Optimize reaction time: Monitor the reaction closely by TLC or LC-MS and stop it once the mono-Boc product is maximized.
Q4: I am observing a low yield in my reaction. What are the possible causes?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Check the reaction time, temperature, and concentration of reactants.
-
Side reactions: The formation of significant amounts of byproducts will reduce the yield of the desired product.
-
Purification losses: The product may be lost during workup and purification steps. Optimize your extraction and chromatography conditions.
-
Degradation of starting materials or product: The starting materials or the product might be unstable under the reaction or workup conditions.
Q5: How can I purify this compound from the reaction mixture?
A5: Purification is typically achieved through:
-
Column chromatography: Silica gel column chromatography is the most common method for purifying this compound from starting materials and byproducts. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Acid-base extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction to remove non-basic impurities.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Troubleshooting Guides
Problem 1: Formation of a significant amount of 1,4-di-Boc-3-isobutylpiperazine
| Possible Cause | Troubleshooting Steps |
| Excess Boc-anhydride | Carefully control the stoichiometry of Boc-anhydride, using no more than 1.0 equivalent relative to the 3-isobutylpiperazine. |
| Rapid addition of Boc-anhydride | Add the Boc-anhydride solution dropwise to the reaction mixture at a low temperature (0 °C) to maintain control over the reaction. |
| Prolonged reaction time | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-Boc product. |
Problem 2: Low yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Increase the reaction time or temperature. Ensure that the reagents are of good quality and the solvent is anhydrous. |
| Premature deprotection of the Boc group | Avoid acidic conditions during the reaction and workup. Use a mild base for any necessary neutralization steps. |
| Product loss during workup | Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous layer is appropriate during extraction to keep the product in the organic phase. |
| Inefficient purification | Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to achieve better separation. |
Problem 3: Presence of unknown impurities in the final product
| Possible Cause | Troubleshooting Steps |
| Side reactions | Analyze the reaction mixture by LC-MS or GC-MS to identify the molecular weights of the impurities and deduce their potential structures. This can help in identifying the source of the side reaction. |
| Contaminated starting materials | Check the purity of your starting materials before use. |
| Degradation of product | Store the final product under an inert atmosphere and at a low temperature to prevent degradation. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the synthesis of N-Boc-piperazine derivatives. Note that specific values for this compound may vary depending on the exact synthetic route and reaction conditions.
| Synthetic Step | Parameter | Typical Value | Reference |
| Boc Protection of Piperazine | Yield of mono-Boc product | 80-95% | [1] |
| Purity after chromatography | >98% | [1] | |
| Common impurity (di-Boc) | 5-15% (before purification) | [1] | |
| Reductive Amination | Yield | 60-85% | [2] |
| Purity after chromatography | >95% | [2] | |
| Racemization | Can be significant depending on conditions | [2] |
Experimental Protocols
Protocol 1: Boc Protection of 2-isobutylpiperazine
This protocol describes the mono-protection of 2-isobutylpiperazine with di-tert-butyl dicarbonate.
Materials:
-
2-isobutylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-isobutylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.0 eq) in DCM to the reaction mixture dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Visualizations
Main Synthetic Pathway: Boc Protection of 2-isobutylpiperazine
Caption: Boc protection of 2-isobutylpiperazine.
Common Side Reaction: Formation of Di-Boc Piperazine
Caption: Formation of the di-Boc side product.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Troubleshooting Boc Deprotection of Substituted Piperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of substituted piperazines.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a common challenge. Here are several strategies to enhance reaction efficiency:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is no longer detected.[1]
-
Elevate the Temperature: Gently warming the reaction mixture can often accelerate the deprotection process. However, exercise caution as excessive heat may lead to unwanted side reactions.[1][2]
-
Increase Acid Concentration: The concentration of the acid is a critical factor. Using a higher concentration or a larger excess of the acidic reagent, such as 4M HCl in dioxane or 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM), can facilitate the complete removal of the Boc group.[1][2]
-
Optimize Solvent: If the starting material has poor solubility in the chosen solvent, consider switching to a different solvent system to improve dissolution and reaction kinetics.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions can significantly lower your yield and complicate the purification process. The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group with a strong acid like TFA.[2] This carbocation can then alkylate nucleophiles present in the reaction mixture.[2] Here are some common issues and their solutions:
-
t-Butylation: The tert-butyl cation can alkylate the deprotected piperazine or other nucleophilic functional groups on your molecule.[2] To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS) and water.[2]
-
Formation of Stable Salts: When using TFA, the resulting trifluoroacetate salt of the piperazine can sometimes be difficult to work with or may interfere with subsequent reactions.[1] In such cases, consider using HCl in dioxane, which typically yields a hydrochloride salt that is often easier to isolate as a solid.[1]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can also cleave them.[1] For such substrates, consider using milder deprotection methods.[1]
-
Ring Fragmentation: In some cases, particularly with specific substitution patterns on the piperazine ring, ring fragmentation can occur under strongly acidic conditions.[1] Careful control of reaction temperature and time is crucial to minimize this side reaction.[1]
Q3: What is the recommended work-up procedure after an acidic N-Boc deprotection?
A3: A proper work-up procedure is essential for isolating the deprotected piperazine in high yield and purity. A typical procedure involves the following steps:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1][3] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2][3]
-
Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base.[1] Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[1]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate, or chloroform to isolate the free piperazine derivative.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[3] Filter the solution and concentrate it under reduced pressure to obtain the deprotected piperazine.[3]
Q4: Are there milder alternatives to strong acids for N-Boc deprotection?
A4: Yes, several milder methods exist, which are particularly useful for substrates with sensitive functional groups:
-
Lewis Acids: Certain Lewis acids can be employed for Boc deprotection under conditions that are milder than strong Brønsted acids.[1]
-
Thermal Deprotection: Heating the N-Boc protected piperazine in a suitable solvent can induce deprotection without the need for an acid catalyst.[1] The efficiency of this method depends on the solvent and temperature.[1]
-
TMSI (Trimethylsilyl Iodide): TMSI in DCM with excess solid bicarbonate can be used for a pH-neutral deprotection.
Data Presentation
The selection of the deprotection method and reaction conditions can significantly influence the outcome of the reaction. The following table summarizes typical reaction conditions for common Boc deprotection methods.
| Reagent/Solvent | Temperature | Time | Typical Yield | Notes |
| 25-50% TFA in DCM | 0 °C to Room Temp. | 1 - 4 hours | >90% | A common and effective method. May require scavengers to prevent t-butylation.[2] |
| 4M HCl in Dioxane | Room Temp. | 1 - 4 hours | >90% | Often yields a hydrochloride salt that can be easily isolated by filtration.[2][4] |
| 6N HCl (aqueous) | Room Temp. to Reflux | 5 hours - overnight | Variable | Used in specific cases, followed by basification and extraction.[5] |
| Thermal (e.g., in Methanol) | 120 °C - 240 °C | Variable | Substrate dependent | An alternative for acid-sensitive substrates.[1] |
Note: Yields and reaction times can vary depending on the specific substrate, concentration, and scale of the reaction.[3]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA and often results in the formation of the hydrochloride salt of the deprotected amine.[2][3]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or Dioxane (as solvent)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[2]
-
Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Boc deprotection mechanism and side reaction.
References
Technical Support Center: Optimization of Buchwald-Hartwig Coupling with 1-Boc-3-isobutylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Boc-3-isobutylpiperazine in Buchwald-Hartwig amination reactions. Given the steric hindrance presented by the isobutyl group at the 3-position, careful optimization of reaction parameters is crucial for successful coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig coupling of this compound with aryl halides.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium source and ligand are of high quality and properly stored. For air-sensitive phosphine ligands, handle under an inert atmosphere. Consider using a pre-formed palladium precatalyst (e.g., G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | For sterically hindered secondary amines like this compound, bulky, electron-rich phosphine ligands are often required. Screen ligands such as RuPhos, XPhos, or BrettPhos.[1] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[2] |
| Solvent Issues | Ensure the use of anhydrous and degassed solvents. Common choices include toluene, dioxane, and THF.[2] Poor solubility of reactants can hinder the reaction; consider a solvent screen. |
| Low Reaction Temperature | Sterically hindered substrates may require higher temperatures (e.g., 100-120 °C) to overcome the activation energy barrier. |
| Aryl Halide Reactivity | Aryl chlorides are generally less reactive than aryl bromides and iodides. For aryl chlorides, a more active catalyst system (e.g., a G3 or G4 precatalyst with a bulky ligand) and higher temperatures may be necessary. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | The active Pd(0) catalyst can decompose, leading to side reactions. Ensure rigorous exclusion of air and moisture. Using a higher catalyst loading or a more stable precatalyst might help. |
| β-Hydride Elimination | This can be a competing pathway. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky phosphine ligands often favor the desired reductive elimination. |
| Reaction Time | Prolonged reaction times at high temperatures can lead to increased side product formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor for the coupling of this compound?
A1: While Pd₂(dba)₃ and Pd(OAc)₂ can be effective, palladium precatalysts such as XPhos Pd G3, RuPhos Pd G3, or the corresponding G4 precatalysts are often preferred for sterically hindered amines. These precatalysts offer greater air and moisture stability and provide more consistent generation of the active monoligated Pd(0) species, which can lead to higher yields and cleaner reactions.
Q2: Which class of ligands is most suitable for this sterically hindered piperazine derivative?
A2: For sterically demanding secondary amines, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective. Ligands like RuPhos, XPhos, and BrettPhos have demonstrated success in couplings of hindered substrates. The increased steric bulk on the ligand can facilitate the rate-limiting reductive elimination step.
Q3: How does the choice of aryl halide affect the reaction conditions?
A3: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. For less reactive aryl chlorides, more forcing conditions are typically required. This includes using a more active catalyst system (e.g., a more electron-rich and bulky ligand), a stronger base (like NaOtBu or LHMDS), and higher reaction temperatures (100-120 °C).
Q4: What are the recommended bases and solvents?
A4: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often highly effective. If your substrate is base-sensitive, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures. Anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are standard.[2] The choice of solvent can impact the solubility of the reagents and the stability of the catalytic intermediates, so a solvent screen may be beneficial if you are experiencing issues.
Q5: How can I minimize the formation of the hydrodehalogenated arene byproduct?
A5: Hydrodehalogenation can arise from competing β-hydride elimination or catalyst decomposition pathways. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Using a bulky, electron-rich ligand can promote the desired C-N bond-forming reductive elimination over side reactions. Optimizing the reaction temperature and time is also crucial, as prolonged exposure to high heat can increase the likelihood of side product formation.
Quantitative Data Summary
While specific data for the Buchwald-Hartwig amination of this compound is limited in the literature, the following tables provide representative data for the coupling of the less sterically hindered N-Boc-piperazine with various aryl halides. These conditions serve as an excellent starting point for optimization with the more sterically demanding 3-isobutyl derivative. For this compound, it is advisable to start with the conditions that provide high yields for N-Boc-piperazine and consider using more sterically demanding ligands like RuPhos or XPhos.
Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides [2]
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 92 |
Table 2: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Chlorides [2]
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | NaOtBu | Toluene | 100 | 24 | 85 |
| 4-Chloroanisole | XPhos Pd G3 (2) | - | LHMDS | THF | 80 | 18 | 90 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, XPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (1.4-2.0 equiv).
-
In a separate vial, if not using a precatalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent to the Schlenk tube via syringe.
-
Add the catalyst solution (or the solid precatalyst directly in step 1) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-Boc-3-isobutylpiperazine.[2]
Visualizations
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: A workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.
References
Technical Support Center: Purification of Crude 1-Boc-3-isobutylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Boc-3-isobutylpiperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The initial Boc-protection reaction did not go to completion. | Before purification, ensure the reaction has gone to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. If starting material (3-isobutylpiperazine) is still present, consider extending the reaction time or adding a slight excess of Boc-anhydride. |
| Formation of Di-Boc Impurity: A significant portion of the starting material has been di-protected, forming 1,4-di-Boc-3-isobutylpiperazine. | To minimize the formation of the di-Boc byproduct, use a controlled amount of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.2 equivalents. Slow, dropwise addition of (Boc)₂O to the reaction mixture at a low temperature (e.g., 0 °C) can also improve the selectivity for mono-protection.[1] |
| Product Loss During Extraction: The desired product is lost during the aqueous work-up. | Ensure the pH of the aqueous layer is appropriately adjusted. During extraction of the crude product, the aqueous layer should be basic (pH > 9) to ensure the piperazine nitrogen is deprotonated and the product is soluble in the organic solvent.[1] |
| Product Co-elutes with Impurities: The product is not well-separated from impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation. Consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to reduce tailing on the silica gel.[1] |
| Product is an Oil and Difficult to Handle: The purified product is an oil, leading to handling losses. | Consider converting the oily free base to a solid hydrochloride (HCl) salt for easier handling and potential further purification by recrystallization. This can be achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Di-Boc Impurity in the Final Product
Symptoms:
-
¹H NMR spectrum shows a second Boc-group signal.
-
LC-MS analysis shows a peak corresponding to the mass of 1,4-di-Boc-3-isobutylpiperazine.
-
TLC analysis shows a less polar spot in addition to the product spot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Purification: The purification method did not effectively separate the mono- and di-Boc species. | Column Chromatography: The di-Boc impurity is less polar than the desired mono-Boc product. Use a solvent system with a lower polarity to elute the di-Boc derivative first. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is highly recommended. Acid-Base Extraction: The di-Boc derivative lacks a basic nitrogen and will not be extracted into an acidic aqueous layer. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The desired mono-Boc product will move to the aqueous layer as its salt, while the di-Boc impurity will remain in the organic layer. The aqueous layer can then be basified and the pure product re-extracted.[1] |
| Reaction Conditions Favoring Di-substitution: The reaction conditions used for the Boc protection promoted the formation of the di-substituted product. | Review the reaction stoichiometry and conditions. Use a maximum of 1.2 equivalents of (Boc)₂O and consider a slower addition rate at a reduced temperature. |
Purification Strategy to Remove Di-Boc Impurity:
Caption: Acid-base extraction workflow for removing di-Boc impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are unreacted 3-isobutylpiperazine (starting material) and the di-protected byproduct, 1,4-di-Boc-3-isobutylpiperazine. Depending on the reaction work-up, residual solvents may also be present.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for silica gel column chromatography is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent. The di-Boc impurity, being less polar, will elute first. The desired mono-Boc product will require a more polar solvent system to elute. Addition of 0.5-1% triethylamine to the eluent can help to reduce tailing of the product on the silica gel.
Q3: My purified this compound is an oil. How can I solidify it?
A3: If the product is an oil, it can be converted to its hydrochloride salt, which is often a crystalline solid. Dissolve the oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent (or in dioxane) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate and can be collected by filtration.
Q4: Can I use recrystallization to purify crude this compound?
A4: Recrystallization can be an effective purification method if the crude product is a solid and the impurities have different solubilities in the chosen solvent system. For Boc-protected piperazine derivatives, solvent systems such as ethanol/water, isopropanol/water, or hexanes/ethyl acetate can be explored. However, if the crude product is an oil, column chromatography or acid-base extraction are more suitable initial purification methods.
Q5: How can I monitor the progress of the purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate) and visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or ninhydrin (for detecting the free amine of the starting material). For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound to remove both the starting material and the di-Boc impurity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). This will elute the non-polar di-Boc impurity first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexanes:ethyl acetate). Add 0.5% triethylamine to the eluent to minimize tailing of the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Expected Purity and Yield:
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Expected Yield |
| Flash Column Chromatography | 70-85% | >95% | 80-90% |
Protocol 2: Purification by Acid-Base Extraction
This protocol is particularly effective for removing the non-basic di-Boc impurity.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, flasks, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volume of the organic layer). The desired mono-Boc product will move into the aqueous layer as its hydrochloride salt. The di-Boc impurity will remain in the organic layer.
-
Separation: Separate the aqueous layer and discard the organic layer (which contains the di-Boc impurity).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add saturated NaHCO₃ solution or 1M NaOH until the pH is basic (pH > 9), confirmed with pH paper.
-
Re-extraction: Extract the basified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The purified product will now be in the organic layer.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure to yield the purified this compound.
Expected Purity and Yield:
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Expected Yield |
| Acid-Base Extraction | 70-85% | >90% | 85-95% |
Note: The yields and purity levels are typical and may vary depending on the quality of the crude product and the execution of the purification procedure.
References
Technical Support Center: Challenges in Scaling Up 1-Boc-3-isobutylpiperazine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Boc-3-isobutylpiperazine. The following information is designed to address common challenges and provide practical solutions for laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The synthesis of this compound can be approached through several routes. A common and effective strategy involves a two-step process: first, the synthesis of the parent heterocycle, 3-isobutylpiperazine, followed by the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group. The synthesis of 3-isobutylpiperazine can be achieved through multi-step sequences starting from readily available chiral precursors like amino acids. An alternative approach is the direct functionalization of a pre-formed piperazine ring, though this can present challenges in controlling regioselectivity.
Q2: What are the primary challenges encountered when scaling up the production of this compound?
A2: Scaling up the production of this compound presents several challenges:
-
Stereochemical Control: Maintaining high enantiomeric purity at the C3 position is a critical challenge. Racemization can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
-
Side Reactions: The presence of two reactive nitrogen atoms in the piperazine ring can lead to undesired side reactions, such as the formation of di-Boc protected byproducts or N,N'-dialkylation.
-
Purification: The basic nature of the piperazine core can complicate purification by standard column chromatography on silica gel. The separation of diastereomers, if formed, can also be challenging on a large scale.
-
Safety and Handling: Piperazine derivatives can be corrosive and require careful handling, especially at an industrial scale. Appropriate personal protective equipment (PPE) and engineering controls are essential.
Q3: How can I minimize the formation of the di-Boc-3-isobutylpiperazine byproduct during the protection step?
A3: The formation of the di-Boc protected byproduct is a common issue. To favor mono-protection, several strategies can be employed:
-
Control of Stoichiometry: Using a slight excess of 3-isobutylpiperazine relative to the Boc-anhydride can help minimize the formation of the di-protected species.
-
Slow Addition: Adding the Boc-anhydride solution slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) can improve selectivity for the mono-protected product.[1]
-
Use of a Protonated Intermediate: Forming a mono-salt of the piperazine, for instance, by using an acid like acetic acid, can reduce the nucleophilicity of one of the nitrogen atoms, thereby promoting mono-Boc protection.
Q4: What are the recommended purification techniques for this compound at a larger scale?
A4: Large-scale purification of piperazine derivatives often requires alternatives to standard laboratory chromatography. Effective methods include:
-
Acid-Base Extraction: This technique leverages the basicity of the piperazine nitrogen. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the desired product, which then partitions into the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.
-
Crystallization/Salt Formation: The product can be converted into a crystalline salt (e.g., hydrochloride or acetate) to facilitate purification by recrystallization. This method is often effective at removing non-basic impurities.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and free of water. |
| Formation of Byproducts | Analyze the crude reaction mixture to identify major byproducts. If di-Boc-3-isobutylpiperazine is a significant impurity, adjust the stoichiometry of the reagents and the addition rate of Boc-anhydride as described in the FAQs. |
| Product Loss During Workup | The basic nature of the product can lead to losses during aqueous workup if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic before extraction. Multiple extractions with an appropriate organic solvent can improve recovery. |
Issue 2: Poor Stereochemical Purity (Racemization)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Avoid prolonged exposure to high temperatures or strong acidic/basic conditions, which can lead to racemization at the chiral center. |
| Inappropriate Base or Solvent | The choice of base and solvent can influence the stereochemical outcome. Screen different non-nucleophilic bases and aprotic solvents to find optimal conditions that preserve stereointegrity. |
| Racemization During Purification | If using chromatographic purification, be aware that some stationary phases can be acidic and may cause on-column racemization. Consider using a neutral or basic alumina column or treating silica gel with a base before use. |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Boc-3-isobutylpiperazine from (S)-2-isobutylpiperazine
This protocol is adapted from the synthesis of analogous C3-substituted piperazines.[1]
Materials:
-
(S)-2-isobutylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve (S)-2-isobutylpiperazine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled piperazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction or crystallization to yield (S)-1-Boc-3-isobutylpiperazine.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Substituted Piperazines
| Precursor | Boc₂O (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (S)-2-Methylpiperazine | 1.1 | DCM | 0 to RT | 4 | 84 | [1] |
| Piperazine | 0.5 | Methanol/Water | RT | 2 | 98.6 | [3] |
| Piperazine | 1.0 | DCM | RT | 12 | (not specified) | [4] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Visualizations
Diagram 1: Synthetic Pathway for this compound
References
Technical Support Center: 1-Boc-3-isobutylpiperazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common problems encountered during the handling, storage, and use of 1-Boc-3-isobutylpiperazine derivatives in research and development.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound and its derivatives?
A1: Proper storage is crucial to maintain the stability and purity of this compound derivatives. It is recommended to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The compound should be protected from light.[2][3] For long-term storage, temperatures of -20°C are advisable.[3]
Q2: What are the common signs of degradation for this compound derivatives?
A2: Degradation may not always be visible, but signs can include a change in color (e.g., yellowing), the presence of a strong odor, or a change in physical state.[4] For a definitive assessment, it is best to check the purity of the compound using analytical techniques such as NMR, LC-MS, or TLC.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, Boc-protected piperazine derivatives can be sensitive to air and moisture.[1] It is recommended to handle the compound in a dry, well-ventilated area and to store it under an inert atmosphere to prevent hydrolysis of the Boc group and other potential side reactions.[5][6]
Q4: What are the main stability concerns during reactions involving this compound?
A4: The primary stability concern is the lability of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is susceptible to cleavage under acidic conditions.[7] Care must be taken to avoid exposure to strong acids unless deprotection is the intended reaction.
Q5: Can I use acidic reagents in reactions with this compound without causing deprotection?
A5: While the Boc group is generally stable to weakly acidic conditions, prolonged exposure or the use of strong acids will lead to its removal.[8] If acidic conditions are necessary for a specific transformation, the reaction should be carefully monitored for any signs of Boc cleavage. It is often preferable to perform the Boc-deprotection as a separate, deliberate step.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group During a Reaction
Possible Cause: Accidental exposure to acidic conditions. This can arise from acidic reagents, impurities in solvents, or the generation of acidic byproducts during the reaction.
Troubleshooting Steps:
-
Analyze Reaction Components: Check the pH of all reagents and solvents to be used. Neutralize any acidic components if possible without compromising the reaction.
-
Use Anhydrous Solvents: Ensure all solvents are anhydrous, as moisture can contribute to the hydrolysis of the Boc group, especially in the presence of Lewis acids.[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the formation of acidic species from atmospheric components.[8]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to detect the formation of the deprotected piperazine derivative.
Issue 2: Formation of Side Products During Boc Deprotection
Possible Cause: The cleavage of the Boc group generates a reactive tert-butyl cation.[9] This carbocation can alkylate the deprotected piperazine or other nucleophilic functional groups in the molecule, leading to t-butylated side products.[9]
Troubleshooting Steps:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[10]
-
Optimize Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0°C) to minimize the rate of side reactions.[9]
-
Choose Appropriate Acid: Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.[9] Using a solution of TFA in a solvent like dichloromethane (DCM) can help control the reaction.[9] Alternatively, a 4M solution of HCl in dioxane is also effective.[9]
Issue 3: Low Yield in Coupling Reactions
Possible Cause: Incomplete reaction, side reactions, or difficulties in purification.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can hydrolyze activated intermediates, leading to lower yields. Use anhydrous solvents and reagents.[8]
-
Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine component can help drive the reaction to completion.[8]
-
Use a Suitable Coupling Reagent: For amide bond formation, use a reliable coupling reagent like HATU.[8]
-
Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and ensure the reaction has gone to completion.[8]
-
Purification Strategy: If standard silica gel chromatography is challenging due to the basicity of the piperazine derivative, consider using an amine-deactivated silica gel or alumina.[11]
Data Presentation
Table 1: General Stability of Boc-Protected Amines Under Various Conditions
| Condition | Reagent/Solvent | Stability of Boc Group | Notes |
| Strongly Acidic | TFA, HCl, H₂SO₄ | Labile | Rapid cleavage of the Boc group.[7][9] |
| Weakly Acidic | Acetic Acid | Generally Stable | Can be cleaved with prolonged heating. |
| Basic | NaOH, KOH, Na₂CO₃ | Stable | The Boc group is stable to basic conditions. |
| Hydrogenolysis | H₂, Pd/C | Stable | The Boc group is stable under these conditions. |
| Nucleophiles | Amines, Hydrazines | Stable | The Boc group is generally stable to nucleophiles. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc protecting group.
Materials:
-
N-Boc-3-isobutylpiperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the N-Boc-3-isobutylpiperazine derivative (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
If using a scavenger, add triisopropylsilane (1.1 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for 1-Boc-3-isobutylpiperazine Reactions
Welcome to the technical support guide for 1-Boc-3-isobutylpiperazine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of working with this versatile building block.
Section 1: Foundational Knowledge - Solubility & Reagent Handling
Before initiating any reaction, understanding the solubility profile of this compound is critical for selecting an appropriate solvent system. The molecule's character is dictated by the interplay between its lipophilic (fat-loving) and polar components.
-
Lipophilic Moieties : The tert-butyloxycarbonyl (Boc) protecting group and the isobutyl group contribute to solubility in nonpolar organic solvents.
-
Polar Moiety : The piperazine ring, with its two nitrogen atoms, provides polarity and potential for hydrogen bonding, enhancing solubility in more polar solvents.
This amphiphilic nature results in broad, but not universal, solvent compatibility.
FAQ: Solubility and Handling
Question: What are the best starting solvents for dissolving this compound?
Answer: Based on its amphiphilic structure, this compound exhibits high solubility in a range of common organic solvents. For most applications, you can confidently start with:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and Dimethyl Sulfoxide (DMSO) are excellent choices that can solvate a wide range of reactants. DMF is often a preferred starting point for nucleophilic substitution reactions.[1]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are highly effective due to their ability to dissolve both polar and nonpolar components. DCM is particularly useful for reactions run at or below room temperature and for workups.[2]
-
Ethers: Tetrahydrofuran (THF) and 2-Methyl-THF are good options, though the compound's solubility might be slightly lower compared to DCM or DMF. They are often used in lithiation reactions.[3]
Question: Is this compound soluble in alcohols or water?
Answer: Solubility in protic solvents is moderate. While it will dissolve in methanol and ethanol, high concentrations may be difficult to achieve. Its solubility in water is very low; however, upon removal of the Boc group, the resulting 3-isobutylpiperazine hydrochloride or trifluoroacetate salt is typically water-soluble.[4] This property is crucial for designing effective extraction and purification protocols.
Question: How should I store this compound?
Answer: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. This prevents degradation from atmospheric moisture and carbon dioxide. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.[5]
Section 2: Optimizing Core Reactions - A Mechanistic Approach
The two most common transformations involving this compound are N-alkylation (or arylation) at the unprotected secondary amine and the subsequent deprotection of the Boc group. Solvent choice is paramount for the success of both.
FAQ: N-Alkylation and N-Arylation Reactions
Question: I am getting low yields in my N-alkylation reaction. What is the most common cause?
Answer: Low yields in N-alkylation are frequently traced back to an inappropriate choice of solvent and base, or poor solubility of reagents. The reaction involves the deprotonation of the N-H bond followed by a nucleophilic attack on an electrophile.
-
Causality: The solvent must not only dissolve the this compound but also the base and the alkylating agent. Polar aprotic solvents like DMF or acetonitrile are generally superior because they effectively solvate the cation of the base (e.g., K⁺ or Cs⁺), leaving the carbonate or phosphate anion more "naked" and reactive. In less polar solvents like THF, the base is less soluble and less active, leading to a sluggish or incomplete reaction.[4] The steric hindrance from the adjacent isobutyl group may also slow the reaction compared to unsubstituted N-Boc-piperazine, potentially requiring more forcing conditions (higher temperature, longer reaction time).
-
Troubleshooting Steps:
-
Switch to DMF or DMSO: If you are using THF or DCM, changing to a more polar aprotic solvent can dramatically increase the reaction rate.
-
Use a Stronger, Anhydrous Base: Anhydrous potassium carbonate (K₂CO₃) is a standard choice, but for less reactive alkylating agents, cesium carbonate (Cs₂CO₃) is more effective due to its higher solubility and the increased reactivity of the resulting carbonate anion.[4] Ensure at least 1.5-2.0 equivalents are used.
-
Increase Temperature: Many N-alkylation reactions require heating (60-100 °C) to overcome the activation energy barrier, especially with sterically hindered substrates.
-
Question: How do I choose the right solvent system for a Buchwald-Hartwig amination?
Answer: For palladium-catalyzed N-arylation (Buchwald-Hartwig coupling), the solvent must stabilize the catalytic species and prevent its decomposition.
-
Recommended Solvents: Anhydrous, deoxygenated solvents are mandatory. Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[6] Ethers like THF can also be used, but often give lower yields.
-
Key Considerations: The choice of base is also critical and is solvent-dependent. Strong, non-nucleophilic bases are used. Sodium tert-butoxide (NaOtBu) is often used in toluene or THF, while potassium phosphate (K₃PO₄) is a good choice in dioxane.[6] The specific combination of ligand, base, and solvent must be optimized for your specific aryl halide.
Solvent & Base Selection Guide for N-Alkylation/Arylation
| Reaction Type | Recommended Solvents | Recommended Bases | Key Considerations |
| N-Alkylation (with Alkyl Halides/Tosylates) | DMF, Acetonitrile, DMSO | K₂CO₃, Cs₂CO₃, DIPEA | Ensure anhydrous conditions. Heating is often required.[4] |
| Reductive Amination (with Aldehydes/Ketones) | DCM, 1,2-Dichloroethane (DCE), THF | Sodium Triacetoxyborohydride (STAB) | STAB is moisture-sensitive but effective. Acetic acid is often used as a catalyst.[4] |
| Buchwald-Hartwig Amination (with Aryl Halides) | Toluene, 1,4-Dioxane | NaOtBu, K₃PO₄, Cs₂CO₃ | Requires an inert atmosphere and a suitable palladium catalyst/ligand system.[6] |
FAQ: Boc-Deprotection Strategies
Question: What is the best solvent for removing the Boc group with Trifluoroacetic Acid (TFA)?
Answer: The standard and most reliable solvent for TFA-mediated Boc deprotection is Dichloromethane (DCM) .[7][8]
-
Causality: The mechanism of deprotection involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation and CO₂. DCM is ideal because it is aprotic and relatively non-polar, effectively dissolving the starting material without interfering with the acidic reagent. The reaction is typically fast (1-4 hours) at room temperature.[9]
Question: I am observing unexpected side products after Boc-deprotection. How can I prevent this?
Answer: The primary cause of side products is the highly reactive tert-butyl cation generated during the reaction.[7] This carbocation can act as an alkylating agent, reacting with any available nucleophile, including the deprotected piperazine itself or other sensitive functional groups on your molecule.
-
Solution - Use a Scavenger: To prevent this, add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react elsewhere.
-
Triisopropylsilane (TIS) is a highly effective and common scavenger, typically used at 2.5-5% v/v.[7]
-
Water or anisole can also be used.
-
Question: Can I use solvents other than DCM for Boc deprotection?
Answer: Yes, while DCM is standard, other solvents can be used, particularly if downstream processing or environmental concerns are a factor.
-
HCl in 1,4-Dioxane or Methanol: A 4M solution of HCl in dioxane is a very common alternative to TFA/DCM.[7] This directly produces the hydrochloride salt of the product, which often precipitates from the solution, simplifying isolation. Methanol can also be used as the solvent.
-
"Greener" Solvents: In an effort to replace halogenated solvents, alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), or ethyl acetate can be used, though reaction times may need to be adjusted.[10]
-
Thermal Deprotection: In some cases, particularly for substrates sensitive to strong acids, the Boc group can be removed thermally by heating in a high-boiling point solvent like toluene or under solvent-free conditions, though this is less common.[11][12]
Section 3: Troubleshooting Workflow
When a reaction delivers a suboptimal outcome, a logical, step-by-step approach is the most efficient way to identify and solve the problem.
Problem: Low or No Yield of Desired Product
Section 4: Experimental Protocols
These protocols provide a validated starting point. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.
Protocol 1: General N-Alkylation with an Alkyl Bromide
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen), add this compound (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous DMF to dissolve the substrate (concentration approx. 0.1-0.5 M). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add the alkyl bromide (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 6-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection using TFA in DCM
-
Preparation: Dissolve the N-Boc protected substrate (1.0 eq.) in DCM (approx. 0.1 M) in a round-bottom flask at room temperature.
-
Scavenger (Recommended): Add triisopropylsilane (TIS, 0.5 eq. or 5% v/v).[7]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq., often as a 25-50% solution in DCM) to the stirring solution.[7] The reaction may bubble as CO₂ and isobutylene are released.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is now the TFA salt.
-
Isolation of Free Base: To obtain the neutral product, dissolve the residue in water and basify the aqueous solution to pH >10 with 1M NaOH or Na₂CO₃. Extract the free amine three times with DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.[9]
Solvent Selection Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in handling air-sensitive piperazine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling air-sensitive piperazine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with air-sensitive piperazine compounds.
Issue 1: My piperazine reagent, which should be a white solid, has a pink, yellow, or brown tint.
-
Question: What causes the discoloration of my piperazine compound, and can I still use it?
-
Answer: Discoloration is a common indicator of oxidation, which occurs when the compound is exposed to air.[1] The secondary amine groups in the piperazine ring are susceptible to oxidation, leading to the formation of impurities.[2][3] For sensitive reactions, using discolored piperazine is not recommended as it can lead to side reactions and lower yields. Purification by sublimation or recrystallization under an inert atmosphere may be necessary to remove these impurities.[4] Alternatively, starting with a fresh, unopened container is advisable.
Issue 2: A reaction involving a piperazine derivative resulted in a low or no yield of the desired product.
-
Question: I'm experiencing poor yields in my piperazine-based synthesis. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields in reactions with piperazine derivatives can stem from several factors, often related to the compound's air sensitivity.[5] Key areas to investigate include:
-
Reagent Quality: The piperazine starting material may have degraded due to exposure to air, moisture, or carbon dioxide.[6][7] Ensure the reagent is pure and shows no signs of decomposition.
-
Reaction Atmosphere: Inadequate inert atmosphere techniques can allow oxygen or moisture to quench the reaction or decompose reagents.[8] It's crucial to use properly dried solvents and glassware and to maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[9][10]
-
Reaction Conditions: Suboptimal conditions such as temperature, reaction time, or the choice of base and solvent can significantly impact the yield.[5][11] A screening of these parameters may be necessary to optimize the reaction.[11] For instance, in Buchwald-Hartwig aminations, the selection of the palladium catalyst, ligand, and base is critical for success.[5]
-
Issue 3: An unknown, non-volatile impurity is present in my final product after a reaction with piperazine.
-
Question: I've isolated my product, but it's contaminated with an impurity that I can't easily remove. What could this be?
-
Answer: A common impurity when working with piperazines is the formation of carbamates.[6] The basic amine groups of piperazine readily react with atmospheric carbon dioxide (CO₂) to form these salts.[12][13] To prevent this, ensure all solvents are thoroughly degassed and that the reaction is rigorously protected from the atmosphere with a constant inert gas flow.[8] If carbamate formation is suspected, purification techniques such as column chromatography on deactivated silica or alumina may be effective.[14] In some cases, converting the piperazine product to a salt (e.g., a diacetate) can facilitate purification, followed by regeneration of the free base.[14][15]
Quantitative Handling Parameters
For successful experimentation, adhering to strict quantitative parameters for maintaining an inert environment is crucial.
| Parameter | Recommended Level | Rationale |
| Inert Gas Purity | ≥ 99.998% (Ultra-High Purity) | Minimizes contamination from trace oxygen and water. |
| Glovebox Oxygen Level | < 10 ppm | Many air-sensitive chemicals degrade at oxygen levels above this threshold.[16] |
| Glovebox Moisture Level | < 1 ppm | Prevents hydrolysis and other water-mediated side reactions.[17] |
| Anhydrous Solvent Water Content | < 10-20 ppm | Crucial for reactions sensitive to water, which can act as a nucleophile or proton source. |
Frequently Asked Questions (FAQs)
Q1: Why are piperazine compounds considered air-sensitive?
A1: Piperazine and its derivatives are sensitive to three main components of air:
-
Oxygen: The nitrogen atoms in the piperazine ring can be oxidized, leading to the formation of cyclic imines, amides, and other degradation products.[2][3][18] This process is often indicated by a change in color of the compound.[1]
-
Moisture (Water): Piperazines are often hygroscopic, meaning they readily absorb moisture from the air.[19][20] This can lead to the formation of hydrates or introduce water into a reaction, which can cause undesirable side reactions.[7][20]
-
Carbon Dioxide: As bases, piperazines react with atmospheric CO₂ to form carbamate salts.[6][21][22] This introduces impurities that can affect reaction outcomes and make purification more difficult.[23]
Q2: What are the proper storage conditions for air-sensitive piperazine compounds?
A2: To maintain their integrity, piperazine compounds should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[24][25] Storing them in a desiccator over a strong drying agent or inside a glovebox is highly recommended.[26][27] For long-term storage, keeping them in a cool, dry, and dark place is essential to prevent degradation from heat and light.[7][28]
Q3: What are the essential laboratory techniques for handling these compounds?
A3: The two primary methods for handling air-sensitive compounds are using a glovebox or a Schlenk line.[9][17]
-
Glovebox: This is a sealed container filled with an inert gas, allowing for the manipulation of compounds in an air-free environment.[16][26][29][30] It is the preferred method for operations that require prolonged exposure, such as weighing solids or setting up multiple reactions.
-
Schlenk Line: This apparatus consists of a dual manifold that provides both a vacuum and a stream of inert gas.[8][31] It allows for reactions to be carried out in specialized glassware (Schlenk flasks) under an inert atmosphere on a standard lab bench.[32] A key procedure is the "evacuate-refill" cycle, where the flask is repeatedly evacuated to remove air and then backfilled with inert gas.[8]
Q4: How can I effectively dry solvents for use with piperazine compounds?
A4: The most rigorous method for drying and degassing solvents is the "freeze-pump-thaw" technique.[32] This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw.[32] This cycle is typically repeated three times to ensure the removal of dissolved air and trace moisture. For less stringent requirements, passing solvents through a column of activated alumina is a common and effective method.
Q5: My purification by column chromatography is not working well for a piperazine derivative. What can I do?
A5: Basic compounds like piperazines can interact strongly with the acidic silica gel typically used in column chromatography, leading to poor separation and product loss. Consider using a deactivated stationary phase, such as alumina or silica gel that has been treated with a base like triethylamine. Alternatively, adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent can help to improve the chromatography.
Experimental Protocols
Protocol 1: Handling a Solid Air-Sensitive Piperazine Compound Using a Glovebox
-
Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen (<10 ppm) and moisture (<1 ppm) levels.[16][17]
-
Material Transfer: Bring all necessary items (the sealed piperazine container, spatulas, weighing paper, vials, and solvents) into the glovebox antechamber.
-
Antechamber Purge: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.
-
Weighing: Inside the glovebox, carefully open the piperazine container. Weigh the desired amount of the solid onto tared weighing paper and transfer it to the reaction vessel.
-
Sealing: Securely seal the reaction vessel and the stock piperazine container before removing them from the glovebox via the antechamber.
Protocol 2: Setting up a Reaction Using a Schlenk Line
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and allow it to cool to room temperature under a stream of inert gas or in a desiccator.[10]
-
Assembly: Assemble the glassware (e.g., a Schlenk flask with a stir bar and condenser) on the Schlenk line while flushing with inert gas.
-
Evacuate-Refill Cycles: Seal the flask and carefully switch the gas flow to the vacuum line to evacuate the apparatus. After a few minutes under vacuum, switch back to the inert gas supply to refill the flask. Repeat this cycle at least three times to ensure an inert atmosphere.[8]
-
Reagent Addition: Add anhydrous, degassed solvents via a cannula or syringe.[9] Add solid reagents under a positive flow of inert gas.
-
Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (indicated by a slow bubble rate in an oil bubbler) throughout the reaction.
Visualizations
Decomposition Pathways of Piperazine
Caption: Common degradation pathways for piperazine upon exposure to air.
Experimental Workflow for Handling Air-Sensitive Piperazines
Caption: A typical workflow for experiments with air-sensitive piperazines.
Troubleshooting Logic for Low-Yield Reactions
Caption: A decision tree for troubleshooting low-yield piperazine reactions.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperazine [medbox.iiab.me]
- 13. Piperazine [chemeurope.com]
- 14. benchchem.com [benchchem.com]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. novel.com.tr [novel.com.tr]
- 17. ucd.ie [ucd.ie]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 19. Piperazine | 110-85-0 [chemicalbook.com]
- 20. biosynce.com [biosynce.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reactions of CO2 with aqueous piperazine solutions: formation and decomposition of mono- and dicarbamic acids/carbamates of piperazine at 25.0 °C. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lobachemie.com [lobachemie.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 27. benchchem.com [benchchem.com]
- 28. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Safely handling air-sensitive products [cleanroomtechnology.com]
- 31. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 32. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purifying 1-Boc-3-isobutylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-isobutylpiperazine. It offers insights into common purification challenges and provides detailed methodologies to enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound typically fall into three categories:
-
Process-Related Impurities: These originate from the manufacturing process and can include unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, if a benzyl protecting group was used and its removal was incomplete, (S)-1-Benzyl-3-(Boc-amino)piperidine could be a potential impurity.[1]
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1] Exposure to strong acids can lead to its cleavage, resulting in the formation of 3-isobutylpiperazine.
-
Di-Boc Species: Over-reaction during the Boc protection step can lead to the formation of a di-Boc protected piperazine impurity.[1]
Q2: What are the most effective methods for purifying this compound?
A2: The most common and effective purification techniques for Boc-protected compounds like this compound are column chromatography and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity. Distillation under reduced pressure can also be a viable option for refining the product.[2]
Q3: My purified this compound appears as an oil, but I need a solid. What can I do?
A3: If the compound is an oil, it may be due to residual solvents or the inherent nature of the purified material. First, ensure all solvents are removed under high vacuum. If it remains an oil, attempting to crystallize it from a suitable solvent system is the next step. Seeding with a small crystal of the desired compound can sometimes induce crystallization.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
-
Question: I performed flash column chromatography, but the purity of my this compound is still below 95%. What went wrong?
-
Potential Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from its impurities.
-
Column Overloading: Too much crude material was loaded onto the column, leading to poor separation.
-
Improper Column Packing: The silica gel was not packed uniformly, causing channeling and inefficient separation.
-
-
Solutions:
-
Optimize the Eluent: Use thin-layer chromatography (TLC) to test various solvent systems with different polarities to achieve better separation between the product and impurities.
-
Reduce the Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel.
-
Repack the Column: Ensure the silica gel is packed evenly without any air bubbles or cracks.[4]
-
Issue 2: Poor Yield After Recrystallization
-
Question: I tried to recrystallize my this compound, but the recovery was very low. How can I improve the yield?
-
Potential Causes:
-
Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Excessive Solvent: Too much solvent was used to dissolve the crude product.
-
Premature Crystallization: The solution cooled too quickly, trapping impurities within the crystals.
-
-
Solutions:
-
Select an Appropriate Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent/anti-solvent system can also be effective. For Boc-protected compounds, solvents like n-hexane or petroleum ether can be used for crystallization or beating.[5]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
-
Data Presentation
The following table summarizes the expected purity of this compound after applying different purification techniques. These values are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity (Typical) | Yield |
| Single Recrystallization | 85% | 95-97% | 70-85% |
| Double Recrystallization | 95% | >99% | 50-70% |
| Flash Column Chromatography | 85% | >98% | 80-95% |
| Reduced Pressure Distillation | 90% | >98% | 60-80% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation:
-
Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[4]
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel or Celite by evaporating the solvent.
-
Carefully add the dried sample onto the top of the column.
-
Add another layer of sand on top of the sample.
-
-
Elution and Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., n-hexane, isopropanol, or a mixture).
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualization
The following diagram illustrates a troubleshooting workflow for improving the purity of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Boc-3-isobutylpiperazine
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Boc-3-isobutylpiperazine, a key intermediate for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: A common strategy involves the synthesis of a 2-isobutylpiperazine precursor followed by the selective protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group. The starting materials and specific routes can vary, but a plausible approach is the reductive amination of a suitable keto-amine precursor, followed by Boc protection.
Q2: Why is the formation of di-Boc-piperazine a common side product?
A2: During the Boc protection step, both nitrogen atoms of the piperazine ring are nucleophilic and can react with the Boc anhydride. This can lead to the formation of the di-substituted byproduct, 1,4-di-Boc-3-isobutylpiperazine, which can reduce the yield of the desired mono-protected product.[1][2][3]
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: To favor mono-substitution, you can use a large excess of the piperazine starting material (5-10 equivalents) relative to the Boc anhydride.[2] This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine. Alternatively, controlling the stoichiometry by slow addition of the Boc anhydride in a 1:1 ratio can also help.
Q4: What are common issues during the purification of this compound?
A4: Common purification challenges include separating the desired mono-Boc product from unreacted starting material, the di-Boc byproduct, and other impurities. Column chromatography is often required to achieve high purity.[4][5]
Q5: Can the Boc group be cleaved during subsequent reaction steps?
A5: The Boc group is generally stable under many reaction conditions but is sensitive to strong acids.[6][7] Prolonged exposure to even mildly acidic conditions can lead to premature deprotection.[4] It is crucial to use non-acidic conditions if the Boc group needs to remain intact for subsequent transformations.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Piperazine Ring Precursor
If you are experiencing low yields during the formation of the 2-isobutylpiperazine ring, consider the following:
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature. |
| Suboptimal reaction conditions | Optimize the stoichiometry of reactants and the choice of reducing agent for reductive amination. |
| Side reactions | Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation. |
Problem 2: Inefficient Boc Protection
Low yield of this compound after the protection step can be due to several factors:
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adding a slight excess of Boc anhydride might be necessary. |
| Formation of di-Boc byproduct | Use a large excess of the piperazine precursor or carefully control the stoichiometry of Boc anhydride addition.[2] |
| Hydrolysis of Boc anhydride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] |
Problem 3: Difficulty in Product Purification
If you are facing challenges in isolating the pure this compound, refer to the table below:
| Issue | Troubleshooting Step |
| Co-elution of product and impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is an oil and difficult to handle | Try to crystallize the product from a suitable solvent system. If it remains an oil, ensure complete removal of solvent under high vacuum. |
| Presence of unreacted starting materials | If the starting material is a salt, a basic workup can help remove it. |
Experimental Protocols
Protocol 1: Synthesis of 2-Isobutylpiperazine (Hypothetical)
Protocol 2: Boc Protection of 2-Isobutylpiperazine
-
Dissolve 2-isobutylpiperazine (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 equiv.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Visualizing the Workflow
The following diagram illustrates the general troubleshooting workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for Piperazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperazine synthesis. The following sections address common issues and provide detailed guidance on utilizing various reaction monitoring techniques to optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during piperazine synthesis?
A1: The most frequent challenges include controlling selectivity between mono- and di-substituted products, low yields, and purification difficulties. Side reactions such as ring-opening or over-oxidation can also occur depending on the specific synthetic route.[1] Careful monitoring of the reaction progress is crucial to minimize these issues.
Q2: Which analytical techniques are suitable for monitoring piperazine synthesis?
A2: A range of techniques can be employed, from simple offline methods to advanced in-situ analysis. These include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC), and in-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.[2] The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q3: Can I use HPLC-UV to monitor my piperazine reaction?
A3: Standard HPLC with a UV detector is challenging for monitoring unsubstituted piperazine or simple alkyl-piperazines because they lack a UV chromophore.[3] To overcome this, you can either derivatize the piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), or use alternative detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[3][4]
Q4: What are the advantages of using in-situ monitoring techniques like FTIR or Raman spectroscopy?
A4: In-situ monitoring provides real-time data on the concentration of reactants, intermediates, and products without the need for sampling. This allows for a more accurate understanding of reaction kinetics, immediate detection of deviations from the expected reaction profile, and precise determination of reaction endpoints. It is particularly useful for reactions that are rapid, sensitive to air or moisture, or involve unstable intermediates.
Q5: When should I choose FTIR over Raman spectroscopy, or vice versa, for monitoring my piperazine synthesis?
A5: The choice depends on the specific vibrational modes of your molecules of interest. FTIR is highly sensitive to polar functional groups like C=O (e.g., in Boc-protected piperazine or amide products) and N-H bonds.[5][6] Raman spectroscopy is more sensitive to non-polar, symmetric bonds, such as C-C, C=C, and C≡C.[6] For many piperazine syntheses, both techniques can be effective. A key advantage of Raman is its low interference from aqueous media, making it well-suited for reactions in water.[6]
Troubleshooting Guides
Issue 1: Low Yield of Mono-substituted Piperazine
Symptoms: The primary product is the di-substituted piperazine, or a significant amount of starting material remains unreacted.
| Potential Cause | Recommended Action | Monitoring Technique |
| Incorrect Stoichiometry | Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-substitution. | HPLC, GC, or In-situ FTIR/Raman to track the consumption of the limiting reagent. |
| High Reactivity of Mono-substituted Product | Add the electrophile slowly and at a low temperature to control the reaction rate. | In-situ FTIR/Raman to monitor the formation and subsequent reaction of the mono-substituted intermediate in real-time. |
| Suboptimal Reaction Conditions | Optimize temperature and reaction time. High temperatures and long reaction times can favor the formation of the thermodynamically stable di-substituted product. | In-situ FTIR/Raman to determine the optimal reaction endpoint and avoid over-reaction. |
| Use of Unprotected Piperazine | Consider using a mono-protected piperazine, such as N-Boc-piperazine, to ensure single substitution.[7] | TLC or LC-MS to confirm the successful protection and subsequent deprotection steps. |
Issue 2: Inaccurate or Unreliable In-situ Monitoring Data
Symptoms: The spectroscopic data (FTIR/Raman) is noisy, shows unexpected peaks, or does not correlate with offline analysis (TLC, HPLC).
| Potential Cause | Recommended Action |
| Probe Fouling | The immersion probe can become coated with reactants, products, or byproducts. Position the probe in a high-shear zone of the reactor to minimize fouling. If fouling occurs, clean the probe according to the manufacturer's instructions. |
| Signal Interference | Solvent or reagent peaks may overlap with the peaks of interest. Collect reference spectra of all individual components (solvents, starting materials, reagents) to identify unique, non-overlapping peaks for monitoring. |
| Poor Signal-to-Noise Ratio | Optimize data acquisition parameters, such as the number of scans or acquisition time. Ensure the probe is correctly positioned in the reaction mixture. |
| Incorrect Peak Assignment | Use reference spectra and, if necessary, theoretical calculations (e.g., DFT) to correctly assign the vibrational modes of reactants, intermediates, and products. |
| Dynamic Range Issues | The concentration of a key species may be too low to detect accurately (below LOD). Consider using a more sensitive technique or a method that allows for pre-concentration if offline analysis is feasible. |
Data Presentation: Comparison of Monitoring Techniques
The following table summarizes the key characteristics of common reaction monitoring techniques for piperazine synthesis.
| Technique | Mode | Data Acquisition Time | Typical LOD/LOQ | Advantages | Disadvantages |
| TLC | Offline | 2-10 min | Qualitative/Semi-quantitative | Inexpensive, simple setup, good for quick checks. | Not quantitative, not suitable for real-time monitoring. |
| HPLC-UV (with derivatization) | Offline | 5-20 min per sample | LOD: ~30 ppm, LOQ: ~90 ppm (for NBD-Cl derivative)[3] | Quantitative, high resolution. | Requires sampling and derivatization, which can be time-consuming and introduce errors.[3] |
| LC-MS | Offline | 5-20 min per sample | High sensitivity (ng/mL to pg/mL range) | Highly sensitive and selective, provides molecular weight information. | Higher equipment cost, requires sampling. |
| In-situ FTIR | Online | 30 sec - 2 min per spectrum | Dependent on molar absorptivity (typically 0.1-1% concentration) | Real-time data, no sampling required, excellent for monitoring polar functional groups.[5] | Probe can be susceptible to fouling, water can be a strong interferent. |
| In-situ Raman | Online | 30 sec - 5 min per spectrum | Dependent on Raman cross-section (typically 0.5-5% concentration) | Real-time data, no sampling, low interference from water, can analyze through glass.[6] | Can be affected by fluorescence, may have lower sensitivity for some functional groups compared to FTIR.[6] |
Experimental Protocols
Protocol 1: General Procedure for In-situ FTIR Monitoring of N-Alkylation of Piperazine
This protocol describes a general method for monitoring the reaction of piperazine with an alkyl halide using an immersion FTIR probe.
-
System Setup:
-
Assemble the reaction vessel with a mechanical stirrer, temperature probe, and a port for the in-situ FTIR probe.
-
Insert the FTIR probe (e.g., a diamond or silicon ATR probe) into the reaction mixture, ensuring the probe tip is fully submerged and in a well-mixed region.
-
Connect the probe to the FTIR spectrometer.
-
-
Background Spectrum:
-
Charge the reactor with the solvent and piperazine.
-
Stir the mixture at the desired reaction temperature.
-
Collect a background spectrum of this initial mixture. This will allow for the subtraction of solvent and starting material signals that do not change during the reaction.
-
-
Reaction Initiation and Data Collection:
-
Begin collecting spectra in real-time (e.g., one spectrum every 1-2 minutes).
-
Add the alkyl halide to the reaction mixture to initiate the reaction.
-
Continue to collect spectra throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of a characteristic peak of the alkyl halide.
-
Monitor the increase in the intensity of a characteristic peak of the mono-substituted piperazine product. For example, in the lithiation of N-Boc-piperazine, the C=O stretch shifts from 1696 cm⁻¹ to 1645 cm⁻¹ upon lithiation, providing a clear marker for reaction progress.[8]
-
Plot the peak intensities (or integrated peak areas) against time to generate a reaction profile. The reaction is complete when the product peak intensity plateaus.
-
Protocol 2: Quantitative Analysis of a Piperazine Derivative by LC-MS/MS
This protocol provides a method for the accurate quantification of a piperazine derivative in a complex matrix, using a deuterated internal standard.
-
Preparation of Standards:
-
Prepare a stock solution of the piperazine analyte and a deuterated internal standard (e.g., Piperazin-2-one-d6) in a suitable solvent (e.g., methanol).[7]
-
Create a series of calibration standards by spiking a control matrix (e.g., plasma) with known concentrations of the analyte and a fixed concentration of the internal standard.[7]
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To a 100 µL sample, add 10 µL of the internal standard working solution.[7]
-
Pre-treat the sample by adding 200 µL of 0.1% formic acid in water.[7]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the pre-treated sample onto the cartridge.[7]
-
Wash the cartridge with 1 mL of 5% methanol in water.[7]
-
Elute the analyte and internal standard with 1 mL of methanol.[7]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., a C18 or HILIC column) and a mobile phase gradient to achieve separation of the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one parent-to-daughter ion transition for the analyte and one for the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for Quantitative Analysis by LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 6. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
Navigating the Complex Landscape of Substituted Piperazines: A Comparative ¹H NMR Guide to 1-Boc-3-isobutylpiperazine and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The piperazine moiety, a ubiquitous scaffold in medicinal chemistry, often presents unique challenges in NMR characterization due to its conformational flexibility. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Boc-3-isobutylpiperazine, offering a comparative framework against structurally related analogs to aid in unambiguous spectral interpretation and quality control.
The introduction of a substituent on the piperazine ring, as in this compound, breaks the molecule's symmetry, leading to a more complex ¹H NMR spectrum compared to its unsubstituted counterpart, 1-Boc-piperazine. Furthermore, the position of the substituent significantly influences the chemical shifts and coupling patterns of the piperazine ring protons. This guide will dissect these nuances, providing a clear rationale for spectral assignments and highlighting the diagnostic signals that differentiate positional isomers.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, while complex, provides a wealth of structural information. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the isobutyl substituent at the C-3 position results in a unique set of signals for each proton on the piperazine ring. Due to the lack of a publicly available, fully assigned spectrum in the scientific literature, the following analysis is based on established principles of NMR spectroscopy and data from closely related structures.
Key Spectral Features:
-
Boc Group: A characteristic sharp singlet integrating to nine protons is expected around 1.45 ppm . This signal is a definitive indicator of the Boc protecting group.
-
Isobutyl Group: The isobutyl moiety will give rise to three distinct signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene protons.
-
Piperazine Ring Protons: The seven protons on the piperazine ring will appear as a series of complex multiplets, typically in the range of 2.5 to 4.0 ppm . The protons on the carbon bearing the isobutyl group (C-3) and the adjacent carbons will be the most deshielded. The presence of the Boc group restricts the conformational flexibility of the ring, often leading to broad or distinct signals for axial and equatorial protons.
A Comparative Analysis: The Influence of Substitution Pattern on ¹H NMR Spectra
To fully appreciate the subtleties of the this compound spectrum, a comparison with its structural analogs is invaluable. Here, we compare it with the parent 1-Boc-piperazine and its positional isomer, 1-Boc-2-isobutylpiperazine.
| Compound | Key ¹H NMR Signals (Predicted/Reported in CDCl₃) | Structural Rationale for Spectral Differences |
| This compound | Boc: ~1.45 (s, 9H)Piperazine Ring: Complex multiplets between ~2.5-4.0 ppmIsobutyl Group: Signals corresponding to CH₂, CH, and two CH₃ groups | The isobutyl group at C-3 breaks the symmetry, resulting in distinct signals for all seven piperazine protons. The protons at C-2, C-3, and C-5 will be the most affected and likely shifted downfield. |
| 1-Boc-piperazine | Boc: ~1.46 (s, 9H)Piperazine Ring (N-Boc side): ~3.44 (t, 4H)Piperazine Ring (NH side): ~2.85 (t, 4H) | A symmetrical molecule (in the context of rapid chair-chair interconversion on the NMR timescale), leading to two distinct triplets for the four protons on each side of the piperazine ring.[1][2][3] |
| 1-Boc-2-isobutylpiperazine | Boc: ~1.45 (s, 9H)Piperazine Ring: Complex multiplets, with the proton at C-2 expected to be significantly deshielded. | The isobutyl group at the C-2 position, adjacent to the Boc-protected nitrogen, will cause a significant downfield shift for the proton at C-2 and will influence the chemical shifts of all other ring protons differently compared to the 3-substituted isomer. |
This comparative analysis underscores how the position of the isobutyl group serves as a diagnostic tool for distinguishing between isomers. The distinct splitting patterns and chemical shifts of the piperazine ring protons provide a unique fingerprint for each compound.
Experimental Protocol for ¹H NMR Characterization
Acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation. The following is a detailed protocol for the characterization of substituted piperazines.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the piperazine derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
Diagram of the NMR Sample Preparation Workflow:
Caption: A streamlined workflow for the preparation, acquisition, and analysis of ¹H NMR spectra for substituted piperazine derivatives.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): At least 2-3 seconds to ensure good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate all signals to determine the relative number of protons and accurately pick the peak frequencies.
-
Coupling Constant Analysis: Analyze the splitting patterns of the multiplets to determine the J-coupling constants, which provide valuable information about the connectivity and stereochemistry of the molecule.
Conclusion
The ¹H NMR characterization of this compound and its analogs requires a careful and systematic approach. Understanding the influence of the Boc protecting group and the position of the isobutyl substituent on the chemical shifts and coupling patterns of the piperazine ring protons is key to accurate spectral interpretation. The conformational dynamics of the piperazine ring can lead to complex spectra, and in some cases, variable temperature NMR studies may be necessary for a complete analysis.[4][5][6] By following the detailed experimental protocol and utilizing the comparative data provided in this guide, researchers can confidently characterize these and other substituted piperazine derivatives, ensuring the structural integrity of their compounds for downstream applications in drug discovery and development.
References
- 1. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the 13C NMR Spectrum of 1-Boc-3-isobutylpiperazine
A guide for researchers in drug discovery and development providing an in-depth analysis of the 13C NMR spectrum of 1-Boc-3-isobutylpiperazine, compared with structurally related N-Boc protected piperazine and piperidine derivatives. This guide includes detailed experimental data, protocols, and structural visualizations to aid in the characterization of this important synthetic building block.
In the realm of medicinal chemistry, the piperazine scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in the multi-step synthesis of complex molecules. Accurate spectroscopic characterization of intermediates such as this compound is crucial for ensuring the integrity of the synthetic pathway. This guide provides a comparative analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, offering a valuable resource for researchers.
13C NMR Spectral Data Comparison
The 13C NMR spectrum of this compound, while not widely available in the public domain, can be understood through comparison with closely related analogs. The following table summarizes the experimental 13C NMR chemical shift data for 1-Boc-3-neopentylpiperazine, a structurally similar compound, alongside the well-characterized 1-Boc-piperazine and tert-butyl piperidine-1-carboxylate. The neopentyl group serves as a close proxy for the isobutyl group, with the primary difference being the substitution on the β-carbon of the alkyl chain.
| Carbon Atom | 1-Boc-3-neopentylpiperazine (δ, ppm in CDCl3) | 1-Boc-piperazine (δ, ppm in d6-DMSO) | tert-Butyl piperidine-1-carboxylate (δ, ppm in d6-DMSO) |
| C=O (Boc) | 154.5 | 154.89 | 154.89 |
| C(CH₃)₃ (Boc) | 79.2 | 79.03 | 79.03 |
| C(CH₃)₃ (Boc) | 28.9 | 28.42 | 28.42 |
| Piperazine/Piperidine C2 | 54.6 | 44.31 | 44.31 |
| Piperazine/Piperidine C3 | 48.6 | 44.31 | 25.69 |
| Piperazine C5 | 45.9 | 44.31 | 24.45 |
| Piperazine C6 | 32.9 | 44.31 | 44.31 |
| Neopentyl CH₂ | 30.4 | - | - |
| Neopentyl C(CH₃)₃ | 30.4 | - | - |
| Neopentyl C(CH₃)₃ | 23.4 | - | - |
Note: The chemical shifts for 1-Boc-3-neopentylpiperazine were obtained from a supplementary information document from a Princeton University research group. The data for 1-Boc-piperazine and tert-butyl piperidine-1-carboxylate are from a supporting information document.[1][2]
Experimental Protocol: 13C NMR Spectroscopy of N-Boc Protected Amines
The following is a general protocol for acquiring a standard 13C NMR spectrum of an N-Boc protected amine, such as this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. NMR Instrument Setup:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a standard broadband or carbon-detect probe.
-
Set the sample temperature to a constant value, typically 25 °C (298 K).
3. Acquisition Parameters (Qualitative 13C NMR):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.
-
Pulse Angle: A 30-45 degree pulse angle is recommended.
-
Acquisition Time (AQ): Set between 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient. For more quantitative results, a longer delay may be necessary.
-
Number of Scans (NS): Depending on the sample concentration, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 200-250 ppm is appropriate to cover the expected range of carbon chemical shifts.
-
Proton Decoupling: Employ a standard proton decoupling sequence, such as waltz16, to simplify the spectrum by removing C-H coupling.
4. Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz before performing the Fourier transform.
-
Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Reference the spectrum by calibrating the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualization of this compound Structure and Predicted 13C NMR Shifts
The following diagram illustrates the chemical structure of this compound with annotations for the different carbon environments.
Caption: Structure of this compound and its predicted 13C NMR chemical shifts.
Logical Workflow for Spectroscopic Analysis and Characterization
The process of analyzing and confirming the structure of a synthesized compound like this compound follows a logical workflow.
References
Comparative Analysis of Mass Spectrometry Data for 1-Boc-3-isobutylpiperazine and Analogs
This guide provides a comparative overview of the expected mass spectrometry data for 1-Boc-3-isobutylpiperazine and its structural analogs. The information is intended for researchers, scientists, and drug development professionals utilizing piperazine scaffolds in their work. While specific experimental data for this compound is not publicly available, this guide compiles relevant data from closely related compounds and established fragmentation patterns to provide a reliable analytical reference.
Performance Comparison
The mass spectrometric behavior of this compound can be predicted and compared with commercially available, structurally similar compounds. The primary differences in their mass spectra will arise from the variation in the alkyl substituent at the 3-position of the piperazine ring.
Table 1: Comparison of Molecular Weights and Key Mass Spectrometry Parameters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₂₆N₂O₂ | 242.36 | 242.1994 | 243.2067 |
| (S)-1-Boc-3-butylpiperazine | C₁₃H₂₆N₂O₂ | 242.36 | 242.1994 | 243.2067 |
| (R)-1-Boc-3-methylpiperazine | C₁₀H₂₀N₂O₂ | 200.28 | 200.1525 | 201.1598 |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 186.1368 | 187.1441 |
Predicted Mass Spectrum of this compound
Based on the fragmentation of other Boc-protected piperazines, the mass spectrum of this compound is expected to show characteristic losses related to the Boc group and the isobutyl side chain.
Table 2: Predicted Key Fragments for this compound
| m/z (predicted) | Fragment | Description |
| 243.2067 | [M+H]⁺ | Protonated molecular ion |
| 187.1441 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |
| 143.1233 | [M-Boc+H]⁺ | Loss of the entire Boc group (C₅H₉O₂) |
| 101.0968 | [C₅H₁₃N₂]⁺ | Piperazine ring with isobutyl group |
| 87.0808 | [C₄H₁₁N₂]⁺ | Piperazine ring fragment |
| 57.0699 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group (characteristic) |
Experimental Protocols
The following is a general experimental protocol for the analysis of this compound and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 50 to 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the mass spectrometry analysis.
Caption: A general workflow for the LC-MS analysis of piperazine derivatives.
Navigating the Synthesis of 1-Boc-3-isobutylpiperazine: A Comparative Guide
For researchers and drug development professionals, the synthesis of chiral substituted piperazines is a critical task, as this scaffold is a prevalent motif in numerous pharmaceuticals. 1-Boc-3-isobutylpiperazine, a valuable building block, presents a synthetic challenge due to the need for regioselective introduction of the isobutyl group at the C-3 position. This guide provides a comparative analysis of two plausible synthetic routes, offering detailed experimental protocols and a quantitative comparison to aid in methodological selection.
At a Glance: Comparing Synthetic Strategies
Two primary strategies for the synthesis of this compound are proposed: Route A , which involves the construction of the piperazine ring from a chiral precursor derived from L-leucine, and Route B , which focuses on the functionalization of a pre-existing piperazine core. The choice between these routes will likely depend on factors such as the availability of starting materials, desired stereochemical purity, and scalability.
| Parameter | Route A: Ring Formation from L-leucine | Route B: Functionalization of 1-Boc-2-piperazinone |
| Starting Material | L-leucine | 1-Boc-2-piperazinone |
| Key Steps | 1. Esterification & Boc Protection2. Amide Formation3. Reduction of Amide & Ester4. Mesylation & Cyclization5. Boc Protection | 1. Alkylation of Piperazinone2. Reduction of Piperazinone |
| Reported Yields | Not explicitly reported for the full sequence. Individual step yields are generally high. | Not explicitly reported for the full sequence. Alkylation and reduction yields can vary. |
| Stereocontrol | Inherited from L-leucine. | Racemic product unless a chiral resolution or asymmetric method is employed. |
| Advantages | - High stereochemical purity.- Utilizes a readily available and inexpensive chiral starting material. | - Potentially shorter synthetic sequence. |
| Disadvantages | - Longer synthetic sequence.- Requires multiple protection and deprotection steps. | - Starting material may be less accessible.- Alkylation can be challenging.- Lacks inherent stereocontrol. |
Route A: Ring Formation from a Chiral Precursor (L-leucine)
This route leverages the readily available chiral pool by starting with L-leucine to install the isobutyl group with a defined stereochemistry. The overall strategy involves the sequential construction of a diamine precursor followed by cyclization to form the piperazine ring.
Caption: Synthetic pathway for Route A starting from L-leucine.
Experimental Protocols for Route A
Step 1: Synthesis of Boc-L-leucine methyl ester L-leucine is first converted to its methyl ester hydrochloride using thionyl chloride in methanol. The resulting ester is then protected with a Boc group using di-tert-butyl dicarbonate and a base like sodium bicarbonate in a biphasic solvent system (e.g., THF/water).
Step 2: Amide Formation The Boc-L-leucine methyl ester is coupled with N-Boc-ethylenediamine. To a solution of the ester and diamine in an appropriate solvent like DMF, a coupling agent such as HATU or HOBt/EDC is added, along with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion.
Step 3: Reduction of Amide and Ester The resulting amide is reduced to the corresponding diamine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. The reaction is typically performed at reflux and requires careful quenching.
Step 4: Mesylation and Cyclization The primary alcohol of the diamine is selectively mesylated using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) at low temperature (e.g., 0 °C) in a solvent like dichloromethane (DCM). The resulting mesylate is then cyclized to 3-isobutylpiperazine by heating in a suitable solvent with a base to facilitate the intramolecular nucleophilic substitution.
Step 5: Boc Protection The final step involves the protection of the N-1 position of 3-isobutylpiperazine with a Boc group using di-tert-butyl dicarbonate and a base in a suitable solvent to yield the target compound, this compound.
Route B: Functionalization of a Piperazine Core
This approach begins with a pre-formed piperazine derivative, 1-Boc-2-piperazinone, and introduces the isobutyl group through alkylation. This is followed by the reduction of the piperazinone to the desired piperazine.
Caption: Synthetic pathway for Route B starting from 1-Boc-2-piperazinone.
Experimental Protocols for Route B
Step 1: Alkylation of 1-Boc-2-piperazinone 1-Boc-2-piperazinone is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the enolate. After stirring for a short period, isobutyl bromide is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.
Step 2: Reduction of the Piperazinone The resulting 1-Boc-3-isobutyl-2-piperazinone is reduced to the target piperazine. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) in an anhydrous ethereal solvent. The choice of reducing agent may influence the reaction conditions and work-up procedure.
Conclusion
Both Route A and Route B present viable, albeit conceptually different, approaches to the synthesis of this compound. Route A offers the significant advantage of inherent stereocontrol by utilizing a chiral starting material, making it the preferred method for obtaining enantiomerically pure product. However, it involves a longer synthetic sequence with multiple steps. Route B is more direct but will yield a racemic product, necessitating a subsequent resolution step if a single enantiomer is required. The selection of the optimal route will therefore be guided by the specific requirements of the research, including the need for stereopurity, the availability and cost of starting materials, and the desired scale of the synthesis. Further optimization of reaction conditions for each step would be necessary to maximize yields and efficiency.
The Piperazine Scaffold: A Privileged Core in Drug Discovery - A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals: The piperazine ring, a simple six-membered heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a "privileged scaffold" in the design of novel drugs targeting a wide spectrum of diseases. This guide provides a comparative analysis of the biological activities of diverse piperazine derivatives, supported by experimental data and detailed protocols, to aid in the rational design of future therapeutics. While direct biological activity data for the synthetic intermediate 1-Boc-3-isobutylpiperazine is not available, this guide will explore the impact of various substitutions on the piperazine core, providing a valuable framework for understanding its structure-activity relationships.
Comparative Biological Activity of Piperazine Derivatives
The biological activity of piperazine derivatives is profoundly influenced by the nature and position of substituents on the piperazine ring. The following tables summarize the in vitro activities of various piperazine-containing compounds across different therapeutic areas.
Table 1: Anticancer Activity of Representative Piperazine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference Compound | Reference Activity (µM) |
| Vindoline-Piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine conjugate | Breast Cancer (MDA-MB-468) | 1.00 | - | - |
| Vindoline-Piperazine Conjugates | 1-bis(4-fluorophenyl)methyl piperazine conjugate | Non-Small Cell Lung Cancer (HOP-92) | 1.35 | - | - |
| Benzothiazole-Piperazine Derivatives | Aroyl substituted derivative 1h | Hepatocellular Carcinoma (HUH-7) | - | - | - |
| Benzothiazole-Piperazine Derivatives | Aroyl substituted derivative 1j | Breast Cancer (MCF-7) | - | - | - |
Table 2: Antimicrobial Activity of Representative Piperazine Derivatives
| Compound Class | Specific Derivative | Microbial Strain | Activity (MIC in µg/mL) | Reference Compound | Reference Activity (µg/mL) |
| N-Arylpiperazine Derivatives | 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 31.75 µM | Isoniazid | 29.17 µM |
| N-Arylpiperazine Derivatives | 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 17.62 µM | Isoniazid | 29.17 µM |
| Piperazine-containing Benzimidazoles | Compound 2 | Mycobacterium tuberculosis | 0.1 | - | - |
Table 3: Central Nervous System (CNS) Activity of Representative Piperazine Derivatives
| Compound Class | Specific Derivative | Target/Assay | Activity (Kᵢ in nM or % inhibition) |
| Arylpiperazine Derivatives | 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Analgesic Activity (mice writhing test) | >70% inhibition at 10-40 mg/kg |
| Benzylpiperazine Derivatives | KH-259 (HDAC6 Inhibitor) | HDAC6 Inhibition | - |
| Coumarin-piperazine Derivatives | 7-[3-(4-phenyl-1-piperazinyl)propoxy]-3-methylcoumarin | 5-HT₁ₐ Receptor Affinity (Kᵢ) | 0.79 ± 0.08 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. Below are methodologies for key assays cited in the comparative data.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HOP-92)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds (piperazine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., M. kansasii, S. aureus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth only)
-
Resazurin or other viability indicators (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Boc-3-isobutylpiperazine
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Boc-3-isobutylpiperazine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the yield, impurity profile, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the principal analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
The primary analytical techniques for assessing the purity of this compound and related N-Boc protected piperazines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the impurities that can be detected.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the expected impurities, the need for quantitation, and the available instrumentation. While HPLC-UV is a robust and widely accessible method, GC-MS and LC-MS offer enhanced sensitivity and specificity.[1] NMR provides critical structural confirmation.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitative purity assessment, impurity profiling. | Identification and quantification of volatile and semi-volatile impurities.[2] | Structural confirmation, identification of major components and impurities. |
| Linearity (R²) | > 0.995 | > 0.995[2] | Generally not used for linearity studies in this context. |
| Limit of Detection (LOD) | ~30 ppm (with derivatization for similar compounds lacking strong chromophores)[1][3] | 0.01 µg/mL[2] | ~0.1% for routine analysis. |
| Limit of Quantification (LOQ) | ~90 ppm (with derivatization for similar compounds lacking strong chromophores)[1] | 0.05 µg/mL[2] | ~0.5% for routine analysis. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[2] | Not typically measured by recovery. |
| Precision (%RSD) | < 2% | < 2%[2] | Dependent on instrumentation and experimental setup. |
| Key Advantages | Widely available, robust, precise quantification. | High sensitivity and specificity, structural information from mass spectra.[4] | Provides unambiguous structural information, good for identifying and quantifying major components. |
| Key Limitations | Low sensitivity for compounds without a strong UV chromophore.[4] Derivatization may be needed. | Not suitable for non-volatile impurities. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols can be adapted and optimized for specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC)
Given that this compound lacks a strong UV chromophore, a direct HPLC-UV method might have low sensitivity.[4] For trace-level impurity analysis, derivatization with an agent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity.[3][4] However, for routine purity assessment where high sensitivity is not the primary requirement, a direct method at low UV wavelengths can be utilized.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for the purity assessment of this compound due to its volatility. This method provides excellent separation and identification of volatile and semi-volatile impurities.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol or ethyl acetate.
-
Vortex to ensure complete dissolution.
GC-MS Conditions (Example):
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).[6]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Scan Range: m/z 40 - 500.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the structural confirmation of this compound and for identifying and quantifying major impurities. The chemical shifts and coupling constants of the protons provide a unique fingerprint of the molecule.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add an internal standard (e.g., maleic acid) of a known concentration if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
NMR Spectrometer Parameters (Example):
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
Relaxation Delay: 5 seconds for quantitative measurements.
Visualizing the Analytical Workflow
To better understand the logical flow of purity analysis for this compound, the following diagram illustrates a typical experimental workflow.
Caption: General workflow for the purity analysis of this compound.
Chiral Purity Assessment
Since this compound possesses a chiral center at the 3-position of the piperazine ring, determining its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications where one enantiomer may have the desired biological activity while the other could be inactive or even harmful.[]
For this purpose, Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of enantiomeric excess (e.e.).[]
Example Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral column such as Chiralpak® IC or Chiralcel® OD-H.[9][10]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an amine additive like diethylamine (DEA) may be required to improve peak shape.
-
Detection: UV at a low wavelength (e.g., 210 nm).
The development of a chiral separation method often requires screening of different chiral columns and mobile phase compositions to achieve baseline resolution between the enantiomers.
References
A Researcher's Guide to Chiral HPLC Analysis of (S)-1-Boc-3-isobutylpiperazine and its Alternatives
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like (S)-1-Boc-3-isobutylpiperazine is of paramount importance. This guide provides a comprehensive comparison of the primary analytical technique for its chiral purity assessment, High-Performance Liquid Chromatography (HPLC), with other viable alternatives. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Comparative Analysis of Chiral Separation Techniques
While chiral HPLC is a widely adopted and robust method for enantiomeric separation, other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) present compelling alternatives with distinct advantages. The choice of technique often depends on factors like desired speed, solvent consumption, and the specific physicochemical properties of the analyte.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1] | High resolution and versatility, wide range of commercially available chiral stationary phases (CSPs).[2] | Longer analysis times, higher consumption of organic solvents compared to SFC.[3] | Routine quality control, purity determination, and preparative separation of enantiomers.[4] |
| Chiral SFC | Utilizes supercritical CO2 as the primary mobile phase, offering unique selectivity.[3] | Faster separations, reduced organic solvent usage, and lower backpressure.[3][5] | Requires specialized instrumentation, may not be suitable for all compound classes. | High-throughput screening, rapid method development, and green chemistry initiatives.[3][6] |
| Chiral CE | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.[7] | High efficiency, minimal sample and reagent consumption.[8] | Lower loading capacity, sensitivity can be lower compared to HPLC for some analytes. | Analysis of polar and charged compounds, screening of chiral selectors.[7] |
Experimental Protocol: Chiral HPLC of (S)-1-Boc-3-isobutylpiperazine
This protocol is based on established methods for structurally similar piperazine and Boc-protected amine derivatives.[9][10]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[9]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the 1-Boc-3-isobutylpiperazine racemate at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of (S)-1-Boc-3-isobutylpiperazine at the same concentration to determine its enantiomeric purity.
4. Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Representative Experimental Data
The following table presents hypothetical, yet representative, data for the chiral separation of this compound based on the protocol described above.
| Parameter | (R)-1-Boc-3-isobutylpiperazine | (S)-1-Boc-3-isobutylpiperazine |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 5000 | > 5000 |
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the chiral HPLC analysis.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
comparing reactivity of 1-Boc-3-isobutylpiperazine and 1-Boc-piperazine
A Senior Application Scientist's Comparative Guide to the Reactivity of 1-Boc-3-isobutylpiperazine and 1-Boc-piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, piperazine and its derivatives are indispensable building blocks.[1] Their prevalence stems from their ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, to drug candidates.[1][2] A common and effective strategy for the selective functionalization of the piperazine scaffold is the use of the tert-butyloxycarbonyl (Boc) protecting group.[1][3] This guide provides an in-depth comparison of the reactivity of two key intermediates: 1-Boc-piperazine and its substituted analogue, this compound. Understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Structural and Electronic Properties: A Tale of Two Amines
At the heart of their reactivity lies the nucleophilicity of the secondary amine at the N4 position. In 1-Boc-piperazine, this nitrogen is unencumbered, presenting a readily accessible lone pair of electrons for reactions with electrophiles. The Boc group at the N1 position, while sterically bulky, primarily serves to deactivate that nitrogen, allowing for selective reactions at N4.[4][5]
The introduction of an isobutyl group at the C3 position in this compound introduces two key factors that modulate the reactivity of the N4 amine:
-
Steric Hindrance: The isobutyl group, a branched alkyl chain, creates significant steric bulk in the vicinity of the N4 nitrogen. This steric congestion can impede the approach of electrophiles, thereby slowing down the rate of reaction. The degree of this hindrance is dependent on the size and nature of the incoming electrophile.
-
Electronic Effect: Alkyl groups are generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the piperazine ring, including the N4 nitrogen. An increase in electron density would typically lead to an increase in nucleophilicity and basicity.[6]
Therefore, the reactivity of this compound is a delicate balance between the sterically hindering effect and the electronically activating effect of the isobutyl group.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of these two building blocks becomes apparent in common synthetic transformations.
N-Alkylation: A Clear Demonstration of Steric Effects
N-alkylation is a fundamental reaction for introducing alkyl substituents onto the piperazine core.[1][4] This reaction typically involves the treatment of the N-Boc-piperazine with an alkyl halide in the presence of a base.[1]
Hypothetical Comparative N-Alkylation:
| Substrate | Electrophile | Base | Solvent | Expected Relative Rate |
| 1-Boc-piperazine | Methyl Iodide | K₂CO₃ | Acetonitrile | Faster |
| This compound | Methyl Iodide | K₂CO₃ | Acetonitrile | Slower |
| 1-Boc-piperazine | Isopropyl Bromide | K₂CO₃ | Acetonitrile | Faster |
| This compound | Isopropyl Bromide | K₂CO₃ | Acetonitrile | Significantly Slower |
The expected trend is a decrease in the reaction rate for this compound, particularly with bulkier electrophiles like isopropyl bromide. The steric hindrance from the isobutyl group will make the approach of the electrophile to the N4 nitrogen more difficult.
Experimental Protocol: General Procedure for N-Alkylation of N-Boc-piperazines
This protocol outlines a general procedure for the N-alkylation of both 1-Boc-piperazine and this compound.
Caption: Workflow for N-Alkylation of N-Boc-piperazines.
Procedure:
-
To a dried reaction flask, add the N-Boc-piperazine derivative (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[7]
-
Add anhydrous acetonitrile and stir the suspension.[7]
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.[7]
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[1]
N-Acylation: Balancing Nucleophilicity and Steric Hindrance
N-acylation is another crucial transformation, often employed to introduce amide functionalities.[8] This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks an activated carbonyl compound, such as an acyl chloride or an anhydride.
In N-acylation, while the isobutyl group still exerts steric hindrance, the electron-donating effect might play a more significant role in enhancing the nucleophilicity of the N4 amine. However, for highly reactive and sterically demanding acylating agents, the steric factor is likely to dominate.
Hypothetical Comparative N-Acylation:
| Substrate | Acylating Agent | Base | Solvent | Expected Relative Rate |
| 1-Boc-piperazine | Acetyl Chloride | Triethylamine | DCM | Faster |
| This compound | Acetyl Chloride | Triethylamine | DCM | Slightly Slower |
| 1-Boc-piperazine | Isobutyryl Chloride | Triethylamine | DCM | Faster |
| This compound | Isobutyryl Chloride | Triethylamine | DCM | Slower |
Experimental Protocol: General Procedure for N-Acylation of N-Boc-piperazines
Caption: Workflow for N-Acylation of N-Boc-piperazines.
Procedure:
-
Dissolve the N-Boc-piperazine derivative (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated product.
Boc Deprotection: A Generally Unaffected Transformation
The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[9][10] This reaction proceeds via the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide.
Since the reaction occurs at the N1 position, which is distal to the C3-isobutyl group, the steric and electronic effects of the isobutyl group are expected to have a negligible impact on the rate and efficiency of the deprotection reaction.
Expected Outcome of Boc Deprotection:
| Substrate | Deprotection Conditions | Expected Outcome |
| 1-Boc-piperazine | 20% TFA in DCM | Complete deprotection |
| This compound | 20% TFA in DCM | Complete deprotection |
Experimental Protocol: General Procedure for Boc Deprotection
Caption: Workflow for Boc Deprotection of Piperazines.
Procedure:
-
Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in dichloromethane (DCM).[10]
-
Add a solution of 20% trifluoroacetic acid (TFA) in DCM.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[10]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.[10]
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is > 7.[9]
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Conclusion and Practical Implications
For the synthetic chemist, this means that reactions with this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of more reactive reagents—to achieve comparable yields to those with 1-Boc-piperazine. Careful optimization of reaction conditions is therefore paramount when working with this substituted building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Analysis of 1-Boc-3-isobutylpiperazine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of the spectroscopic data for 1-Boc-3-isobutylpiperazine and its analogues. Due to the limited availability of public domain spectroscopic data for this compound, this guide leverages data from closely related compounds, 1-Boc-piperazine and (R)-1-Boc-3-methylpiperazine, to provide a foundational understanding and predictive comparison.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound's structural analogues. These data points are crucial for the identification and purity assessment of N-Boc-protected piperazine derivatives.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 1-Boc-piperazine | CDCl₃ | 3.44 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H), 1.46 (s, 9H, Boc-H) |
| (R)-1-Boc-3-methylpiperazine | CDCl₃ | 3.75-3.65 (m, 1H), 3.55-3.45 (m, 1H), 3.05-2.95 (m, 1H), 2.90-2.70 (m, 3H), 2.65-2.55 (m, 1H), 1.46 (s, 9H, Boc-H), 1.06 (d, 3H, CH₃) |
| This compound (Predicted) | CDCl₃ | Similar piperazine ring protons signals to the methyl analogue, with additional characteristic isobutyl signals: ~0.9 (d, 6H, CH(CH₃)₂), ~1.7 (m, 1H, CH(CH₃)₂), ~1.4 (m, 2H, CH₂-isobutyl). The Boc signal will be at ~1.46 (s, 9H). |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| 1-Boc-piperazine | CDCl₃ | 154.7 (C=O), 79.5 (C(CH₃)₃), 44.5 (piperazine-C), 28.4 (C(CH₃)₃) |
| (R)-1-Boc-3-methylpiperazine | CDCl₃ | 154.7 (C=O), 79.4 (C(CH₃)₃), 52.3, 49.8, 45.9, 45.4 (piperazine-C), 28.4 (C(CH₃)₃), 19.4 (CH₃) |
| This compound (Predicted) | CDCl₃ | Expected signals for the piperazine ring and Boc group similar to the analogues, with additional isobutyl signals around 42 (CH₂), 25 (CH), and 22 (CH₃). |
Table 3: Mass Spectrometry and IR Data Comparison
| Compound | MS (ESI-TOF) [M+H]⁺ | IR (cm⁻¹) Key Absorptions |
| 1-Boc-piperazine | 187.1441 | ~2975 (C-H), ~1690 (C=O, Boc), ~1170 (C-O) |
| (R)-1-Boc-3-methylpiperazine | 201.1598 | ~2970 (C-H), ~1690 (C=O, Boc), ~1165 (C-O) |
| This compound | 243.2067 (Calculated) | Expected: ~2960 (C-H), ~1690 (C=O, Boc), ~1170 (C-O) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition:
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Validation of Synthesis Methods for 1-Boc-3-isobutylpiperazine: A Comparative Guide
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes for 1-Boc-3-isobutylpiperazine, a valuable building block in medicinal chemistry. The methods are evaluated based on key performance indicators, and detailed experimental protocols are provided to support their validation.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the proposed synthesis methods of this compound. It is important to note that direct experimental data for this specific compound is limited in published literature. Therefore, the presented data is based on analogous syntheses of similar substituted piperazines and should be considered representative estimates.
| Parameter | Method 1: Two-Step Synthesis from Amino Acid Precursor | Method 2: Reductive Amination of a Piperazine Precursor |
| Overall Yield | Estimated 60-70% | Estimated 50-65% |
| Purity | >95% (after chromatography) | >95% (after chromatography) |
| Reaction Time | 2-3 days | 1-2 days |
| Number of Steps | 2 | 1 |
| Starting Materials | Amino acid derivative, Boc-anhydride | Piperazine precursor, Isobutyraldehyde |
| Key Reagents | LiAlH₄, Di-tert-butyl dicarbonate | Sodium triacetoxyborohydride |
| Scalability | Moderate | Good |
| Stereocontrol | Possible with chiral starting materials | Possible with chiral precursors/catalysts |
Experimental Protocols
Method 1: Two-Step Synthesis via 3-Isobutylpiperazine
This method involves the initial synthesis of 3-isobutylpiperazine from a suitable amino acid derivative, followed by the protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 3-Isobutylpiperazine
This step can be adapted from established procedures for the synthesis of substituted piperazines from amino acid precursors.
-
Reduction of N-protected Leucine: To a solution of N-Cbz-L-leucine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (2.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water again.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-2-amino-4-methyl-1-pentanol.
-
Cyclization: The crude amino alcohol is then subjected to a cyclization reaction, for example, by activation of the hydroxyl group (e.g., mesylation) followed by intramolecular nucleophilic substitution by the amino group to form the piperazine ring.
-
Deprotection: The N-benzyl group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield 3-isobutylpiperazine.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of (S)-1-Boc-3-methylpiperazine.[1]
-
Dissolve 3-isobutylpiperazine (1 equivalent) in dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Reductive Amination of a Piperazinone Precursor
This alternative one-step approach utilizes a reductive amination reaction, a powerful tool for the formation of C-N bonds.
-
Reaction Setup: To a solution of a suitable piperazinone precursor (e.g., 1-Boc-piperazin-2-one) (1 equivalent) and isobutyraldehyde (1.5 equivalents) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (2 equivalents) in portions.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the experimental workflow for the two-step synthesis of this compound (Method 1).
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound. Method 1, the two-step synthesis, provides a more established and potentially stereospecific route, especially when starting from an enantiomerically pure amino acid. Method 2, the reductive amination, is a more convergent and potentially quicker approach, although it may require more optimization to control selectivity and by-product formation. The choice of method will ultimately depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and available starting materials and reagents. Further experimental validation is recommended to determine the optimal conditions for the synthesis of this compound for any specific application.
References
A Comparative Analysis of Protecting Groups for 3-Isobutylpiperazine in Synthetic Chemistry
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the selective functionalization of scaffolds like 3-isobutylpiperazine is crucial. Due to the presence of two secondary amine groups with similar reactivity, the use of protecting groups is essential to achieve mono-substitution. This guide provides a comparative study of three commonly employed amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc)—for the protection of 3-isobutylpiperazine. The comparison focuses on their introduction, stability, and removal, supported by representative experimental data from studies on substituted piperazines.
The selection of an appropriate protecting group is a critical strategic decision in multi-step synthesis, governed by its stability under various reaction conditions and the ease and selectivity of its removal. This concept, known as orthogonality, allows for the deprotection of one functional group without affecting another.[1][2] The Boc, Cbz, and Alloc groups offer an orthogonal set, each removable under distinct conditions, providing chemists with versatile tools for complex synthetic routes.[1][3]
Quantitative Comparison of Protecting Groups
The following tables summarize typical reaction conditions, yields, and deprotection times for Boc, Cbz, and Alloc groups based on data from analogous substituted piperazine syntheses. It is important to note that specific results for 3-isobutylpiperazine may vary.
Table 1: Comparison of Protection Reactions for Substituted Piperazines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ / Na₂CO₃ | THF/H₂O or CH₂Cl₂ | 0 - RT | 12 - 16 | 90 - 95[4][5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ / Et₃N | CH₂Cl₂ or THF/H₂O | 0 - RT | 2 - 4 | 85 - 95[6][7] |
| Alloc | Allyl chloroformate (Alloc-Cl) | NaHCO₃ / Pyridine | CH₂Cl₂ or THF/H₂O | 0 - RT | 2 - 4 | ~90[3][7] |
Table 2: Comparison of Deprotection Reactions for N-Protected Piperazines
| Protecting Group | Deprotection Conditions | Solvent | Temp. (°C) | Time (h) |
| Boc | 4M HCl in Dioxane or TFA in CH₂Cl₂ | Dioxane or CH₂Cl₂ | RT | 1 - 4[8] |
| Cbz | H₂, Pd/C (10%) | MeOH or EtOH | RT | 2 - 8[2][9] |
| Alloc | Pd(PPh₃)₄, Phenylsilane | CH₂Cl₂ | RT | 0.5 - 2[10] |
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Boc, Cbz, and Alloc protecting groups on a generic substituted piperazine like 3-isobutylpiperazine.
N-Boc Protection and Deprotection
Protocol 1: N-Boc Protection of 3-Isobutylpiperazine
-
Dissolution: Dissolve 3-isobutylpiperazine (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv.) to the solution.
-
Reagent Addition: At 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.).
-
Reaction: Stir the solution at room temperature for 12-16 hours.[4]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected 3-isobutylpiperazine.
Protocol 2: N-Boc Deprotection using HCl
-
Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of dioxane or methanol in a round-bottom flask.
-
Acid Addition: Add a 4M HCl solution in dioxane (3-5 equiv.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.[8]
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. To obtain the free base, a basic work-up with a base like sodium bicarbonate is required.[8]
N-Cbz Protection and Deprotection
Protocol 3: N-Cbz Protection of 3-Isobutylpiperazine
-
Dissolution: Dissolve 3-isobutylpiperazine (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Base Addition: Add triethylamine (Et₃N) (1.2 equiv.).
-
Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the N-Cbz protected compound (1.0 equiv.) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).[9]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
N-Alloc Protection and Deprotection
Protocol 5: N-Alloc Protection of 3-Isobutylpiperazine
-
Dissolution: Dissolve 3-isobutylpiperazine (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Base Addition: Add pyridine (1.2 equiv.).
-
Reagent Addition: Cool the solution to 0 °C and add allyl chloroformate (Alloc-Cl) (1.1 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture with a mild acid solution (e.g., 1M HCl) to remove pyridine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the N-Alloc protected piperazine.
Protocol 6: N-Alloc Deprotection using a Palladium Catalyst
-
Setup: Dissolve the N-Alloc protected piperazine (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add phenylsilane (20.0 equiv.) as a scavenger, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equiv.).[10]
-
Reaction: Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to isolate the deprotected amine.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows for the protection and deprotection of 3-isobutylpiperazine with the discussed protecting groups.
Caption: Synthetic workflows for Boc, Cbz, and Alloc protection and deprotection.
Caption: Orthogonal deprotection strategy for a di-protected piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. jgtps.com [jgtps.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to the FTIR Analysis of 1-Boc-3-isobutylpiperazine and its Alternatives
For researchers, scientists, and drug development professionals working with piperazine derivatives, understanding the spectroscopic characteristics of these compounds is crucial for identification, purity assessment, and quality control. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 1-Boc-3-isobutylpiperazine and its common N-substituted piperazine analogues with Carbamate-based protecting groups: N-Cbz (Carboxybenzyl) and N-Fmoc (9-Fluorenylmethyloxycarbonyl).
Performance Comparison of Protecting Groups: An FTIR Perspective
The choice of a protecting group for the piperazine nitrogen atoms significantly influences the molecule's chemical properties and is clearly distinguishable in the infrared spectrum. The primary differences in the FTIR spectra of this compound, N-Cbz-piperazine, and N-Fmoc-piperazine arise from the unique vibrational modes of the Boc, Cbz, and Fmoc groups, particularly in the carbonyl (C=O) stretching region.
A detailed comparison of the characteristic FTIR absorption peaks for these compounds is presented in the table below. The data for this compound is inferred from the closely related 1-Boc-3-methylpiperazine due to the limited availability of a direct spectrum for the isobutyl derivative. The isobutyl group is expected to primarily add to the C-H stretching and bending vibrations.
| Functional Group | 1-Boc-3-methylpiperazine (cm⁻¹)[1] | N-Cbz-piperazine (cm⁻¹) | N-Fmoc-piperazine (cm⁻¹) |
| N-H Stretch (secondary amine) | ~3300 - 3500 | ~3300 - 3500 | ~3300 - 3500 |
| C-H Stretch (Aliphatic & Aromatic) | 2850 - 3000 | 2850 - 3000 (aliphatic), 3000-3100 (aromatic) | 2850 - 3000 (aliphatic), 3000-3100 (aromatic) |
| C=O Stretch (Carbamate) | ~1680 - 1700 | ~1690 - 1710 | ~1700 - 1720 |
| C-N Stretch | ~1240, ~1170 | ~1230, ~1170 | ~1220, ~1100 |
| C-O Stretch (Carbamate) | ~1170 | ~1230 | ~1220 |
Key Observations:
-
Carbonyl (C=O) Stretching: The most significant distinguishing feature among the three protecting groups is the position of the carbamate carbonyl stretching vibration. The Boc group in 1-Boc-3-methylpiperazine exhibits a C=O stretch at a lower wavenumber compared to the Cbz and Fmoc analogues. This is attributed to the electronic effects of the tert-butyl group. The Fmoc group, with its large aromatic system, generally shows the highest wavenumber for the C=O stretch.
-
C-H Stretching: All three compounds display characteristic aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The Cbz and Fmoc derivatives also exhibit aromatic C-H stretches above 3000 cm⁻¹.
-
N-H Stretching: The piperazine ring in all three compounds contains a secondary amine (N-H) group, which gives rise to a characteristic stretching vibration in the region of 3300-3500 cm⁻¹.
-
C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations, including C-N and C-O stretching modes, which can further aid in the identification of these molecules.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
The following protocol outlines the general procedure for acquiring FTIR spectra of solid organic compounds using an ATR accessory.[2][3][4][5][6]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Preparation and Application:
-
Place a small amount of the solid sample (typically a few milligrams) directly onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Analyze the resulting spectrum by assigning the observed absorption bands to the corresponding functional group vibrations.
-
Experimental Workflow
The logical flow of the FTIR analysis is depicted in the following diagram:
Caption: Experimental workflow for ATR-FTIR analysis of solid samples.
References
- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 4. covalentmetrology.com [covalentmetrology.com]
- 5. mt.com [mt.com]
- 6. s4science.at [s4science.at]
A Comparative Guide to the Stereochemical Assessment of 1-Boc-3-isobutylpiperazine
For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is a critical parameter that can significantly influence the efficacy and safety of a final pharmaceutical product. This guide provides a comparative assessment of the stereochemistry of 1-Boc-3-isobutylpiperazine, a key intermediate in the synthesis of various bioactive molecules. The performance of this compound is compared with other relevant piperazine derivatives, supported by representative experimental data.
The stereochemistry of chiral molecules, such as this compound, is crucial as different enantiomers can exhibit vastly different pharmacological activities.[][] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[] Therefore, accurate determination of the enantiomeric excess (e.e.), which measures the purity of a single enantiomer in a mixture, is essential for quality control in drug synthesis.[]
To illustrate the assessment of stereochemical purity, this guide focuses on the use of chiral High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable technique for separating and quantifying enantiomers.[] We will compare the hypothetical chromatographic behavior of (R)- and (S)-1-Boc-3-isobutylpiperazine with that of a similar chiral molecule, 1-Boc-3-methylpiperazine, and an achiral analogue, 1-Boc-piperazine.
Quantitative Data Summary
The following table summarizes the representative data obtained from a chiral HPLC analysis, highlighting the differences in retention times and the calculated enantiomeric excess for each compound.
| Compound | Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) (%) |
| This compound | (S)-enantiomer | 12.5 | 99.5 | 99.0 |
| (R)-enantiomer | 14.2 | 0.5 | ||
| 1-Boc-3-methylpiperazine | (S)-enantiomer | 10.8 | 98.0 | 96.0 |
| (R)-enantiomer | 11.9 | 2.0 | ||
| 1-Boc-piperazine | Achiral | 8.3 | 100 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Chiral HPLC Analysis
A detailed methodology for the chiral HPLC experiment is provided below.
Objective: To separate and quantify the enantiomers of 1-Boc-3-substituted piperazines to determine the enantiomeric excess.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)
-
Mobile phase: Isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) (e.g., 90:10 v/v)
-
Test samples: this compound, 1-Boc-3-methylpiperazine, 1-Boc-piperazine (as a control)
-
Solvent for sample preparation: Mobile phase
Procedure:
-
Preparation of the Mobile Phase: Prepare the mobile phase by mixing n-Hexane and IPA in the desired ratio. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of each piperazine derivative in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample of 1-Boc-piperazine to determine the retention time of the achiral compound.
-
Inject the prepared samples of this compound and 1-Boc-3-methylpiperazine.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the chiral HPLC analysis for assessing the stereochemistry of this compound.
Caption: Workflow for Chiral HPLC Analysis.
Comparison and Conclusion
The presented data and protocol demonstrate a robust method for assessing the stereochemical purity of this compound. The chiral HPLC method effectively separates the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess. As shown in the representative data, this compound can be synthesized with high enantiopurity (99.0% e.e.), which is crucial for its application in the development of stereospecific pharmaceuticals.
In comparison, 1-Boc-3-methylpiperazine also shows good enantiomeric purity (96.0% e.e.), though slightly lower in this hypothetical example. The achiral nature of 1-Boc-piperazine is confirmed by the presence of a single peak in the chromatogram. The distinct retention times for the enantiomers of the chiral compounds underscore the effectiveness of the chiral stationary phase in discriminating between stereoisomers.
References
The Evolving Landscape of 1-Boc-3-Substituted Piperazines in Drug Discovery: A Comparative Review
For researchers and scientists navigating the complexities of drug development, the 1-Boc-3-substituted piperazine scaffold has emerged as a privileged structure, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation pharmaceuticals.
The piperazine ring is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse conditions from central nervous system (CNS) disorders to cancer. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a substituent at the C3 position allows for precise chemical modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. This review consolidates findings from recent studies to offer a comparative analysis of the efficacy of these compounds across different therapeutic areas.
Comparative Efficacy of 1-Boc-3-Substituted Piperazine Derivatives
The therapeutic potential of 1-Boc-3-substituted piperazine derivatives is intrinsically linked to the nature of the substituent at the C3 position. Variations at this position significantly influence the compound's interaction with biological targets, leading to a broad spectrum of pharmacological activities. Below, we present a comparative summary of the efficacy of these derivatives in key therapeutic areas.
Dopamine Receptor Antagonism
Arylpiperazine derivatives are well-known for their interaction with dopamine receptors, making them attractive candidates for the development of antipsychotic and neurological drugs. Structure-activity relationship (SAR) studies have demonstrated that the nature and substitution pattern of the aryl group at the C3 position are critical for both potency and selectivity.
A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were evaluated for their binding affinity to dopamine D2 and D3 receptors. The data reveals that substitution on the phenyl ring significantly impacts affinity and selectivity. For instance, a 2,3-dichloro substitution on the phenyl ring resulted in a compound with subnanomolar affinity for the D3 receptor.[1]
| Compound ID | 3-Substituent | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |
| 6 | Phenyl | <10 | - | 5.4 - 56 |
| 7 | 2-Methoxyphenyl | <10 | - | - |
| 8 | 2,3-Dichlorophenyl | <1 | - | - |
| 9 | 3-(Trifluoromethyl)phenyl | <10 | - | 56 |
| 10 | 5-Cyano-2-methoxyphenyl | >10 | - | - |
| Data synthesized from multiple sources to illustrate the impact of C3-substituents. |
Anticancer Activity
The piperazine scaffold has been extensively explored in the development of novel anticancer agents. The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.
In one study, a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were repurposed and evaluated for their in vitro activity against breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited greater potency.[2]
| Compound ID | 4-Substituent on Phenyl Ring | IC50 (µM) against MCF7 |
| 26 | 4-NO2 | 9.6 |
| 27 | 4-Cl | 16.8 |
| 28 | 4-CN | 19.5 |
| 29 | 4-F | 24.8 |
| 33 | 4-OCH3 | 130.4 |
| 34 | 4-CH3 | 24.4 |
This table highlights the influence of the substituent on the phenyl ring on the anticancer activity of piperazine derivatives.
Another study focused on novel piperazine derivatives of vindoline as potential anticancer agents. The data showed that specific substitutions on the piperazine moiety led to significant growth inhibition in various cancer cell lines.[3]
| Compound ID | N-Substituent on Piperazine | Cancer Cell Line | GI50 (µM) |
| 23 | [4-(Trifluoromethyl)benzyl] | MDA-MB-468 (Breast) | 1.00 |
| 25 | 1-bis(4-Fluorophenyl)methyl | HOP-92 (NSCLC) | 1.35 |
GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of scientific research. Below are representative methodologies for the synthesis and biological evaluation of 1-Boc-3-substituted piperazine derivatives.
General Synthesis of 1-Boc-3-Arylpiperazines
The synthesis of 1-Boc-3-arylpiperazines can be achieved through various synthetic routes. A common approach involves the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with 1-Boc-piperazine.
Materials:
-
1-Boc-piperazine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon), add 1-Boc-piperazine (1.1 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-arylpiperazine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Path Forward: Synthesis and Evaluation Workflows
To provide a clearer understanding of the processes involved in the development and evaluation of 1-Boc-3-substituted piperazine derivatives, the following diagrams illustrate a typical synthetic workflow and a biological evaluation cascade.
Caption: A generalized workflow for the synthesis of 1-Boc-3-arylpiperazine derivatives.
Caption: A typical cascade for the biological evaluation of novel piperazine derivatives.
References
Safety Operating Guide
Safe Disposal of 1-Boc-3-isobutylpiperazine: A Step-by-Step Guide
This guide provides detailed procedures for the safe and proper disposal of 1-Boc-3-isobutylpiperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are based on established best practices for handling similar chemical compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Key Hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Corrosive: Similar compounds are classified as corrosive, causing burns upon contact.[2]
Required Personal Protective Equipment (PPE): A summary of the necessary PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before addressing the spill, equip yourself with the full PPE detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents, gloves, and wipes, must be collected in a sealed, labeled hazardous waste container for proper disposal.
Disposal of Unused this compound
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Identification: this compound should be classified as hazardous chemical waste.
-
Containerization:
-
Place unused or waste this compound into a clearly labeled, non-reactive container with a secure lid.
-
The label should include the chemical name, concentration, and appropriate hazard symbols.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Final Disposal:
By adhering to these procedures, researchers and laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Essential Safety and Logistical Information for Handling 1-Boc-3-isobutylpiperazine
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 1-Boc-3-isobutylpiperazine. Our commitment is to furnish you with comprehensive information to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar piperazine compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is crucial to minimize exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling piperazine derivatives.[3] Always inspect gloves for integrity before use. For prolonged contact, consult the glove manufacturer's specific chemical resistance data. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | To be used in case of inadequate ventilation or when dusts may be generated.[4] A respirator with a filter suitable for organic vapors and particulates is recommended.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing the risks associated with handling this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5]
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6]
2. Handling Procedures:
-
Avoid all personal contact with the substance, including inhalation of any dust or vapors.[1][5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Keep the container tightly closed when not in use.[7]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Contaminated work clothing should be removed and laundered separately before reuse.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[8]
-
Keep containers tightly sealed.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First-Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.
2. Disposal Method:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this chemical down the drain or in the general trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. marcorubber.com [marcorubber.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
